2-(Methylamino)ethyl acetate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(methylamino)ethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQJZQIIISQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Methylamino)ethyl acetate hydrochloride chemical structure and properties
Executive Summary
2-(Methylamino)ethyl acetate hydrochloride (CAS: 4527-98-4) is the hydrochloride salt of the acetic acid ester of N-methylethanolamine. Chemically defined as a "bis-nor" analog of the neurotransmitter acetylcholine (ACh), this compound lacks two of the three methyl groups found on the quaternary ammonium nitrogen of ACh.
This structural deviation makes it a critical probe in neuropharmacology and enzymology. It serves as a substrate to map the steric and electronic requirements of the Acetylcholinesterase (AChE) active site, specifically the anionic subsite and the acyl pocket. Unlike acetylcholine, which is hydrolyzed at the diffusion-controlled limit, 2-(methylamino)ethyl acetate exhibits significantly altered hydrolysis kinetics, providing insight into the "gating" mechanisms of cholinergic enzymes.
This guide details the chemical structure, validated synthesis protocols, analytical characterization, and biological properties of this compound.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identity
| Property | Detail |
| IUPAC Name | 2-(Methylamino)ethyl acetate hydrochloride |
| Common Synonyms | Acetyl-N-methylethanolamine HCl; Bis-nor-acetylcholine |
| CAS Number | 4527-98-4 (HCl salt); 26921-43-7 (Free base) |
| Molecular Formula | |
| Molecular Weight | 153.61 g/mol |
| SMILES | CC(=O)OCCNC.Cl |
Physicochemical Properties
| Parameter | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (hexane, ether) |
| Hygroscopicity | Moderate to High (requires desiccation) |
| pKa (Predicted) | ~9.8 (Amine) |
| Stability | Susceptible to base-catalyzed hydrolysis; stable in acidic media |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the ester linkage and the secondary amine salt.
Synthesis & Production Protocols
Mechanistic Strategy: Selective O-Acylation
The synthesis of amino esters presents a chemoselectivity challenge. The starting material, 2-(methylamino)ethanol , contains both a nucleophilic amine (
-
Challenge: Reaction with an acylating agent (e.g., acetyl chloride) under neutral conditions preferentially yields the amide (N-acetylation) because the amine is more nucleophilic than the alcohol.
-
Solution: Protonation. By conducting the reaction in the presence of strong acid (HCl), the amine is converted to its ammonium salt (
). This cationic species is non-nucleophilic, forcing the acylating agent to react exclusively with the hydroxyl group to form the ester .
Experimental Protocol
Reagents:
-
Glacial Acetic Acid (excess) or Acetyl Chloride
-
Hydrogen Chloride (gas) or Thionyl Chloride (catalyst source)
-
Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Workflow:
-
Salt Formation: Dissolve 2-(methylamino)ethanol in anhydrous DCM. Cool to 0°C. Slowly bubble dry HCl gas through the solution to generate the hydrochloride salt in situ.
-
Esterification: Add an excess of Acetyl Chloride dropwise to the suspension, maintaining temperature <10°C.
-
Alternative (Fischer Method): Reflux the amino alcohol in glacial acetic acid with catalytic concentrated
or dry HCl.
-
-
Reflux: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 2–4 hours to drive the reaction to completion.
-
Isolation:
-
Evaporate the solvent and excess acetylating agent under reduced pressure.
-
The residue is the crude hydrochloride salt.
-
-
Purification: Recrystallize from a mixture of Ethanol/Diethyl Ether. The product precipitates as white crystals.[3]
-
Drying: Dry under vacuum over
to remove traces of water and acetic acid.
[1][2]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
| Nucleus | Shift ( | Multiplicity | Assignment |
| 2.10 | Singlet (3H) | Acetyl methyl ( | |
| 2.75 | Singlet (3H) | N-methyl ( | |
| 3.35 | Triplet (2H) | N-methylene ( | |
| 4.35 | Triplet (2H) | O-methylene ( | |
| 20.5 | - | Acetyl methyl carbon | |
| 33.0 | - | N-methyl carbon | |
| 47.5 | - | N-methylene carbon | |
| 60.5 | - | O-methylene carbon | |
| 171.0 | - | Carbonyl carbon (Ester) |
Infrared Spectroscopy (FT-IR)
-
1735–1750 cm⁻¹: Strong Carbonyl (
) stretch (Ester). -
1200–1250 cm⁻¹: C-O-C stretch (Acetate).
-
2400–3000 cm⁻¹: Broad Ammonium (
) stretch (characteristic of amine salts).
Biological Properties & Applications[2][9]
Interaction with Acetylcholinesterase (AChE)
2-(Methylamino)ethyl acetate is a substrate for AChE, but its hydrolysis kinetics differ markedly from Acetylcholine (ACh).
-
Substrate Efficiency: The compound lacks the quaternary trimethylammonium headgroup of ACh. The positive charge in 2-(methylamino)ethyl acetate is localized on the protonated secondary amine.
-
Kinetics: Research indicates that "nor" (demethylated) analogs of ACh exhibit a lower
(turnover number) and altered compared to ACh. -
Mechanism: The absence of the bulky trimethyl group reduces the binding affinity to the Peripheral Anionic Site (PAS) and the Trp286 residue, which are crucial for "trapping" ACh and guiding it into the active site gorge.
-
Hydrolysis Rate: Approximately 2% of the rate of Acetylcholine .[4] This slow hydrolysis makes it a useful tool for studying the rate-limiting steps of acylation and deacylation in the enzyme's catalytic triad.
Pharmacology
-
Receptor Agonism: It acts as a weak agonist at muscarinic receptors. The quaternary ammonium group is essential for high-affinity binding; the secondary amine provides significantly reduced potency.
-
Stability: In physiological buffers (pH 7.4), the compound is subject to spontaneous hydrolysis, though slower than AChE-mediated catalysis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis if exposed to moisture.
-
Spill Response: Neutralize with weak base (sodium bicarbonate) and clean with water. Avoid generating dust.
References
-
Sigma-Aldrich. (n.d.).[2] 2-(Methylamino)ethyl acetate hydrochloride Product Sheet. Retrieved from
-
PubChem. (n.d.).[5][1] 2-(Methylamino)ethyl acetate hydrochloride (CID 11528377).[5] National Library of Medicine. Retrieved from
-
Rosenberry, T. L., et al. (2013). Hydrolysis of low concentrations of the acetylthiocholine analogs... by acetylcholinesterase. Chemico-Biological Interactions. Retrieved from
-
GuideChem. (n.d.). 2-(Methylamino)ethyl acetate Properties and Synthesis. Retrieved from
-
BenchChem. (n.d.). Synthesis and Kinetics of Amino Ethyl Acetates. Retrieved from
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- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylamino)ethanol for synthesis 109-83-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of 2-(Methylamino)ethyl acetate as a false cholinergic neurotransmitter
An In-depth Technical Guide on the Role of 2-(Methylamino)ethyl acetate as a False Cholinergic Neurotransmitter
Abstract
The cholinergic system, pivotal for a vast array of physiological functions including memory, attention, and muscle control, is primarily modulated by the neurotransmitter acetylcholine (ACh).[1] The concept of "false neurotransmitters"—compounds that mimic endogenous transmitters, are stored in synaptic vesicles, and released upon neuronal firing but possess altered postsynaptic activity—offers a powerful paradigm for modulating synaptic function.[2][3] This technical guide provides a comprehensive exploration of 2-(Methylamino)ethyl acetate, a structural analog of acetylcholine, as a candidate false cholinergic neurotransmitter. We delve into its synthesis, proposed mechanism of action, and a suite of robust experimental protocols designed to rigorously evaluate its lifecycle within the cholinergic synapse. This document is intended for researchers, neuroscientists, and drug development professionals seeking to understand and investigate novel modulators of cholinergic signaling.
The Cholinergic Synapse and the False Transmitter Hypothesis
The Canonical Lifecycle of Acetylcholine
Cholinergic neurotransmission is a tightly regulated, cyclical process. It begins with the synthesis of acetylcholine (ACh) from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the cytoplasm of cholinergic neurons.[4][5] Following synthesis, ACh is actively transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. There, ACh can bind to and activate postsynaptic nicotinic (nAChRs) and muscarinic (mAChRs) receptors, propagating the nerve signal.[1][4] To ensure temporal precision, the signal is rapidly terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate.[6] A high-affinity choline transporter then reclaims the choline from the synaptic cleft for the synthesis of new ACh, a rate-limiting step in the cycle.[6][7]
The False Neurotransmitter Paradigm
A false neurotransmitter is a compound that structurally mimics an endogenous neurotransmitter, allowing it to be processed by the neuron's synthetic and transport machinery.[2] Such a molecule can be taken up by the presynaptic terminal, stored in vesicles, and released upon stimulation.[3] However, its defining characteristic is that it fails to fully replicate the action of the native transmitter at the postsynaptic receptor, often acting as a weak agonist or even an antagonist.[8] This leads to a dilution of the authentic neurotransmitter pool and a subsequent reduction in the efficacy of synaptic transmission. The concept, first credited to Irwin Kopin, provides a subtle yet powerful mechanism for neuromodulation.[2] While well-studied in monoaminergic systems, the exploration of cholinergic false transmitters remains a promising frontier.[8][9][10]
2-(Methylamino)ethyl acetate: A Candidate False Transmitter
2-(Methylamino)ethyl acetate (CAS 26921-43-7) is a primary candidate for investigation as a cholinergic false neurotransmitter due to its striking structural similarity to acetylcholine.[11][12] It possesses the core ester and quaternary amine functionalities, albeit with a secondary amine instead of a quaternary ammonium group, which may influence its interaction with transporters and receptors.
Physicochemical Properties
A comparative analysis of the physicochemical properties of 2-(Methylamino)ethyl acetate and acetylcholine is crucial for predicting its biological behavior.
| Property | 2-(Methylamino)ethyl acetate | Acetylcholine (ACh) | Rationale for Significance |
| Molecular Formula | C5H11NO2[12] | C7H16NO2+ | Similarity in elemental composition. |
| Molecular Weight | 117.15 g/mol [12] | 146.21 g/mol | Similar size may allow interaction with ACh binding sites. |
| Structure | CC(=O)OCCNC[12] | CC(=O)OCC3 | Key difference is the secondary amine vs. quaternary ammonium group. |
| Predicted pKa | 9.88 ± 0.10[11] | N/A (permanently charged) | Determines the ionization state at physiological pH, affecting transport and binding. |
| Predicted XLogP3 | -0.3[12] | -3.8 | Indicates relative lipophilicity, influencing membrane permeability. |
Synthesis and Characterization
The synthesis of 2-(Methylamino)ethyl acetate can be reliably achieved via direct esterification, a foundational reaction in organic chemistry.
This protocol describes a standard acid-catalyzed esterification.[13]
Materials:
-
N-methylethanolamine (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with a 250 mL round-bottom flask and reflux condenser. Ensure all glassware is oven-dried.[14]
-
Reagents: To the flask, add N-methylethanolamine (1.0 eq), toluene (approx. 2 mL per mmol of N-methylethanolamine), and a magnetic stir bar.
-
Catalyst: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring mixture.
-
Acid Addition: Add glacial acetic acid (1.2 eq) to the flask.
-
Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue reflux until no more water is collected (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x, until effervescence ceases), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation to obtain pure 2-(Methylamino)ethyl acetate as a liquid.[14]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against reference standards.
Proposed Mechanism of Action
The hypothesis that 2-(Methylamino)ethyl acetate acts as a false neurotransmitter is predicated on its ability to hijack several key steps in the ACh lifecycle.
-
Uptake: The compound may be a substrate for the high-affinity choline transporter, allowing it to accumulate in the presynaptic terminal.
-
Vesicular Packaging: It is hypothesized to compete with endogenous ACh for packaging into synaptic vesicles via VAChT.
-
Release: Upon neuronal depolarization, vesicles containing both ACh and 2-(Methylamino)ethyl acetate would release their contents into the synaptic cleft.
-
Receptor Interaction: At the postsynaptic membrane, 2-(Methylamino)ethyl acetate is expected to bind to nAChRs and mAChRs with a lower affinity or efficacy than ACh, resulting in a dampened postsynaptic response.
-
Degradation: Its susceptibility to hydrolysis by AChE will determine its residence time in the synapse and potential for prolonged, low-level receptor occupancy.
Experimental Protocols for Interrogation
A multi-tiered approach is required to validate the false neurotransmitter hypothesis, progressing from basic biochemical interactions to complex physiological responses.
In Vitro Characterization
Objective: To determine the binding affinity (Ki) of 2-(Methylamino)ethyl acetate for muscarinic and nicotinic acetylcholine receptors.
Methodology:
-
Preparation: Use membrane preparations from cells expressing specific human nAChR or mAChR subtypes (e.g., CHO or HEK293 cells) or from rodent brain tissue.
-
Competition Assay: Incubate the membrane preparations with a constant concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine for mAChRs, [³H]epibatidine for nAChRs) and increasing concentrations of 2-(Methylamino)ethyl acetate.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Objective: To assess the functional activity (EC50, Emax) of 2-(Methylamino)ethyl acetate at cholinergic receptors and its effect on acetylcholine levels.
Methodology (using LA-N-2 neuroblastoma cells): [15][16]
-
Cell Culture: Culture LA-N-2 cells, which endogenously express cholinergic machinery, in DMEM/Ham's F-12 medium.[17]
-
Treatment: Plate cells and allow them to adhere. Replace the medium with a low-choline assay medium. Treat cells with varying concentrations of 2-(Methylamino)ethyl acetate, acetylcholine (positive control), or vehicle.
-
Sample Collection: After a defined incubation period (e.g., 30 minutes), collect the supernatant (extracellular fraction). Lyse the cells with a suitable buffer (e.g., perchloric acid) to collect the intracellular fraction.[18]
-
Quantification: Measure the concentrations of both acetylcholine and 2-(Methylamino)ethyl acetate in both fractions using a validated analytical method such as LC-MS/MS.[19]
-
Functional Readout (e.g., Calcium Flux): For a direct measure of receptor activation, use cells loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Measure the change in fluorescence upon compound addition to determine agonist or antagonist properties.
-
Analysis: Generate dose-response curves to calculate potency (EC50) and efficacy (Emax) relative to acetylcholine.
Objective: To determine if 2-(Methylamino)ethyl acetate is a substrate for or inhibitor of AChE.
Methodology (Ellman's Assay):
-
Principle: This colorimetric assay measures the product of thiocholine, which is generated when acetylthiocholine (a substrate analog) is hydrolyzed by AChE. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion.
-
Procedure: In a 96-well plate, combine a buffer solution (e.g., phosphate buffer, pH 8.0), purified AChE (from electric eel or human recombinant), and varying concentrations of 2-(Methylamino)ethyl acetate.
-
Pre-incubation: Pre-incubate the enzyme and test compound for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and acetylthiocholine to start the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. If the compound is an inhibitor, plot the percent inhibition versus log concentration to determine the IC50. To test if it is a substrate, run the reaction without acetylthiocholine and look for color development.
Ex Vivo and In Vivo Validation
Objective: To measure the uptake and stimulus-evoked release of 2-(Methylamino)ethyl acetate in a specific brain region (e.g., striatum or hippocampus) of a live animal.[19][20]
Methodology:
-
Surgery: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Basal Collection: Collect baseline dialysate samples for a stable period (e.g., 2 hours).
-
Administration: Administer 2-(Methylamino)ethyl acetate systemically (e.g., i.p.) or locally via reverse dialysis.
-
Stimulation: To evoke release, depolarize the neurons either chemically (by adding a high K+ concentration to the perfusion buffer) or electrically via a co-implanted electrode.
-
Sample Analysis: Analyze the collected dialysate fractions for acetylcholine and 2-(Methylamino)ethyl acetate content using HPLC coupled with electrochemical detection or mass spectrometry.[21]
-
Analysis: Plot the neurotransmitter concentrations over time to assess uptake into the brain and subsequent release upon stimulation.
Objective: To assess the physiological effect of 2-(Methylamino)ethyl acetate on a smooth muscle preparation rich in muscarinic receptors.[22][23]
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue segment in an organ bath containing warmed, oxygenated Tyrode's solution.
-
Transducer: Attach one end of the tissue to an isometric force transducer to record muscle contractions.
-
Dose-Response: After an equilibration period, add cumulative concentrations of acetylcholine to the bath to establish a control dose-response curve.
-
Test Compound: After washing the tissue and allowing it to return to baseline, generate a dose-response curve for 2-(Methylamino)ethyl acetate.
-
Analysis: Compare the potency (EC50) and maximal response (Emax) of 2-(Methylamino)ethyl acetate to that of acetylcholine. A significantly higher EC50 and/or lower Emax would be consistent with a weak agonist profile.
Data Interpretation and Future Directions
The collective data from these experiments will provide a comprehensive profile of 2-(Methylamino)ethyl acetate's cholinergic activity.
| Assay | Key Parameter(s) | Interpretation for False Transmitter Profile |
| Receptor Binding | Ki (nAChR, mAChR) | Measurable affinity for one or both receptor types. |
| Cell-Based Functional | EC50, Emax | Significantly higher EC50 and/or lower Emax compared to ACh. |
| AChE Assay | Hydrolysis Rate, IC50 | Slow hydrolysis by AChE (or none), and weak or no inhibition of AChE. |
| Microdialysis | CNS levels, Release | Detectable in brain dialysate; release is observed upon K+ or electrical stimulation. |
| Guinea Pig Ileum | EC50, Emax | Demonstrates weak agonist activity compared to acetylcholine. |
Therapeutic and Research Implications: Should 2-(Methylamino)ethyl acetate be confirmed as a false cholinergic neurotransmitter, it could serve as a valuable research tool for studying the subtleties of cholinergic transmission. Therapeutically, such a compound could represent a novel strategy for conditions characterized by cholinergic hyperactivity, offering a more nuanced "dampening" of the system rather than a complete blockade with traditional antagonists.
Future Research: Future studies should focus on exploring its effects in animal models of disease, such as epilepsy or dystonia.[24] Additionally, investigating its impact on cognitive functions like attention and memory through behavioral paradigms would be a critical next step.[25] The development of fluorescently tagged versions could also enable direct visualization of its uptake and release at individual synapses.[26]
References
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Acetylcholine - Wikipedia. (Wikipedia) [Link]
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Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC. (National Center for Biotechnology Information) [Link]
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The synthesis, transport, action, and degradation of acetylcholine in... - ResearchGate. (ResearchGate) [Link]
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Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf. (National Center for Biotechnology Information) [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed. (National Center for Biotechnology Information) [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - Research journals - PLOS. (PLOS) [Link]
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Synthesis and metabolism of acetylcholine - Deranged Physiology. (Deranged Physiology) [Link]
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Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed. (National Center for Biotechnology Information) [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (National Center for Biotechnology Information) [Link]
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A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. (PLOS) [Link]
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Cholinergic actions of false neurotransmitters: acetylpyrrolidinecholine - PubMed - NIH. (National Center for Biotechnology Information) [Link]
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Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed - NIH. (National Center for Biotechnology Information) [Link]
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A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated. - ResearchGate. (ResearchGate) [Link]
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Cholinergic false transmitters: physiological and biochemical actions in central and peripheral systems - PubMed. (National Center for Biotechnology Information) [Link]
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False neurotransmitter - Wikipedia. (Wikipedia) [Link]
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Syntheses and pharmacological actions of 2-((2-chloroethyl)methylamino)ethyl acetate and some of its derivatives on the isolated guinea pig ileum - PubMed. (National Center for Biotechnology Information) [Link]
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Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed. (National Center for Biotechnology Information) [Link]
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False neurotransmitter - Grokipedia. (Grokipedia) [Link]
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"Guidelines for pre-clinical assessment of the acetylcholine receptor-s" by Linda L. Kusner, Mario Losen et al. (George Washington University) [Link]
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Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC. (National Center for Biotechnology Information) [Link]
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Effects of acetylcholine on neuronal properties, spatial novelty and behavioral uncertainty. (bioRxiv) [Link]
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Technical Monograph: Pharmacodynamics and Enzymatic Kinetics of 2-(Methylamino)ethyl Acetate Hydrochloride
Executive Summary
2-(Methylamino)ethyl acetate hydrochloride is a synthetic secondary amine analog of the neurotransmitter acetylcholine (ACh). Unlike ACh, which possesses a quaternary ammonium headgroup, this compound features a monomethyl-substituted nitrogen. This structural deviation results in a significant reduction in muscarinic agonist potency and altered enzymatic hydrolysis kinetics.
This guide analyzes the compound’s utility not as a therapeutic agent, but as a mechanistic probe . Its distinct interaction profile with the Muscarinic Acetylcholine Receptor (mAChR) and Acetylcholinesterase (AChE) validates critical structure-activity relationship (SAR) principles—specifically the role of the "cationic head" in receptor activation and the induced-fit mechanism of esterase catalysis.
Chemical Identity and Properties
| Property | Specification |
| IUPAC Name | 2-(Methylamino)ethyl acetate hydrochloride |
| Common Name | N-Methylaminoethyl acetate HCl |
| CAS Number | 4527-98-4 |
| Molecular Formula | |
| Molecular Weight | 153.61 g/mol |
| pKa (Amine) | ~9.8 (Calculated) |
| Physiological State | >99% Protonated (Cationic) at pH 7.4 |
| Solubility | Highly soluble in water, ethanol; hygroscopic |
Pharmacodynamics: Muscarinic Agonist Activity[1][2][3]
The "Cationic Head" Hypothesis
The primary determinant of muscarinic potency is the interaction between the ligand's cationic ammonium group and the orthosteric binding site of the receptor, specifically an aspartate residue (e.g., Asp105 in M1) and a cage of aromatic residues (Tyrosine/Tryptophan).
-
Acetylcholine (Quaternary): The permanent positive charge is diffusely distributed over three methyl groups. This spherical charge distribution optimizes cation-
interactions with the aromatic cage. -
2-(Methylamino)ethyl acetate (Secondary): Although protonated and positively charged at physiological pH, the charge is localized on the nitrogen atom. The reduction from three methyl groups to one results in:
-
Steric Mismatch: Loss of hydrophobic Van der Waals contacts within the receptor pocket.
-
Hydration Penalty: The protonated amine (
) can form hydrogen bonds with water, requiring higher desolvation energy to enter the hydrophobic binding pocket compared to the quaternary ammonium.
-
Relative Potency and Efficacy
Based on classic SAR studies (Ing's Rule of Five), the removal of methyl groups from the onium head leads to a precipitous drop in potency.
-
Affinity (
): The compound exhibits approximately 100-fold to 500-fold lower affinity for mAChRs compared to ACh. -
Intrinsic Efficacy: It acts as a partial agonist . While it can bind, the lack of the bulky trimethylammonium group fails to induce the full conformational shift in Transmembrane Helix 6 (TM6) required for maximal G-protein coupling.
Receptor Interaction Pathway (Visualization)
Figure 1: Comparative binding mechanism showing the loss of efficacy due to compromised cation-
Enzymology: Acetylcholinesterase (AChE) Kinetics[4][5]
The most significant application of 2-(Methylamino)ethyl acetate is in the kinetic dissection of AChE.
The Wilson Kinetic Model
Irwin B. Wilson's pivotal research utilized this compound to demonstrate that AChE hydrolysis involves a covalent acetyl-enzyme intermediate.
-
ACh Hydrolysis: Extremely fast (
). The rate-limiting step is often diffusion or a mix of acylation/deacylation, making it difficult to isolate individual constants. -
Analog Hydrolysis: 2-(Methylamino)ethyl acetate is a poor substrate .
-
It lacks the specific "anionic site" binding energy that aligns ACh perfectly for catalysis.
-
Result: The acylation rate is significantly slower.
-
Observation: The Arrhenius plot for this analog is linear (indicating a single rate-limiting step, likely acylation), whereas ACh shows a curved plot (indicating a change in the rate-limiting step with temperature).
-
Hydrolysis Workflow
Figure 2: Kinetic pathway highlighting the slow acylation step (
Experimental Protocols
In Vitro Organ Bath Assay (Guinea Pig Ileum)
To determine Muscarinic Agonist Potency (
Principle: The guinea pig ileum is rich in M3 muscarinic receptors. Contraction amplitude correlates with agonist activity.
-
Preparation: Harvest ileum segments (2-3 cm) from a male guinea pig.
-
Mounting: Suspend in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/ 5% . -
Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.
-
Standard Curve: Administer cumulative doses of Acetylcholine (
M to M) to establish maximal contraction ( ). Wash until baseline returns. -
Test Compound: Administer cumulative doses of 2-(Methylamino)ethyl acetate (
M to M).-
Note: Higher concentrations are required due to lower potency.
-
-
Data Analysis: Plot % of ACh
vs. Log[Concentration]. Calculate using non-linear regression.
Ellman’s Assay Modification for Weak Substrates
To determine Hydrolysis Rate (
Principle: Measure the production of thiocholine analogs (if using thio-variant) or couple with a pH indicator if using the acetate variant. Since the topic is the acetate, a pH-stat or colorimetric pH indicator method (cresol red) is often preferred over Ellman's (which requires a thio-ester).
Protocol (pH-Stat Method):
-
Reaction Mix: 5 mL of 2 mM buffer (low capacity) containing 0.1 M NaCl.
-
Substrate: Add 2-(Methylamino)ethyl acetate to final concentration of 10 mM.
-
Enzyme: Add 1 unit of purified AChE (electrophorus electricus).
-
Titration: Maintain pH at 7.4 using an autotitrator with 0.01 M NaOH.
-
Calculation: The rate of NaOH consumption equals the rate of acetic acid production (hydrolysis).
-
Control: Run a blank without enzyme to account for spontaneous hydrolysis (which is higher for secondary amines than quaternary due to intramolecular catalysis).
References
-
Barlow, R. B., & Ing, H. R. (1948). Curare-like action of polymethylene bis-quaternary ammonium salts. British Journal of Pharmacology, 3(4), 298. Link
-
Wilson, I. B., & Cabib, E. (1956). Acetylcholinesterase: Enthalpies and entropies of activation. Journal of the American Chemical Society, 78(1), 202-207. Link
-
Holzgrabe, U., et al. (2001). Muscarinic Receptor Agonists and Antagonists.[1][2][3] Molecules, 6, 142-143.[2] Link
-
Beckett, A. H. (1967). Stereochemical factors in biological activity.[4][5] In: Progress in Drug Research. Link
-
PubChem Compound Summary. (2023). 2-(Methylamino)ethyl acetate.[6][7] National Library of Medicine. Link
Sources
An In-depth Technical Guide to 2-(Methylamino)ethyl acetate hydrochloride (CAS 4527-98-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylamino)ethyl acetate hydrochloride (CAS 4527-98-4), a fine chemical intermediate with potential applications in pharmaceutical synthesis and research. This document details the compound's chemical and physical properties, outlines a robust synthesis protocol, describes key analytical methodologies for its characterization, and explores its potential applications based on its structural motifs. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction
2-(Methylamino)ethyl acetate hydrochloride is a chemical compound that belongs to the class of amino acid esters. Its structure, featuring a secondary amine, an ester functional group, and its formulation as a hydrochloride salt, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydrochloride salt form generally confers increased stability and water solubility compared to the free base. While specific applications for this compound are not extensively documented in publicly available literature, its structural relationship to other bioactive molecules suggests its potential as a precursor or intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(Methylamino)ethyl acetate hydrochloride is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 4527-98-4 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| IUPAC Name | 2-(methylamino)ethyl acetate;hydrochloride | [2] |
| Synonyms | 2-(methylamino)ethyl acetate hydrochloride | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| InChI Key | RSFQJZQIIISQBS-UHFFFAOYSA-N | [1][2] |
Synthesis of 2-(Methylamino)ethyl acetate hydrochloride
The synthesis of 2-(Methylamino)ethyl acetate hydrochloride can be approached through several synthetic strategies. A common and effective method involves the esterification of N-methylethanolamine followed by hydrochloride salt formation. A two-step process is outlined below, starting from the readily available N-methylethanolamine.
Synthesis Workflow
Experimental Protocol
Step 1: Synthesis of 2-(Methylamino)ethyl acetate (Free Base)
-
Apparatus Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with N-methylethanolamine (1.0 eq) and a suitable solvent such as dichloromethane.
-
Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(Methylamino)ethyl acetate.
Step 2: Formation of 2-(Methylamino)ethyl acetate hydrochloride
-
Dissolution: Dissolve the crude 2-(Methylamino)ethyl acetate in a minimal amount of anhydrous ethyl acetate.
-
Acidification: While stirring, slowly add a 4M solution of hydrogen chloride in ethyl acetate until the precipitation of the hydrochloride salt is complete. The preparation of anhydrous HCl in ethyl acetate can be achieved by bubbling dry HCl gas through the solvent or by the reaction of acetyl chloride with ethanol in ethyl acetate.[3]
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous ethyl acetate, and dry under vacuum to yield 2-(Methylamino)ethyl acetate hydrochloride as a solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 2-(Methylamino)ethyl acetate hydrochloride.
Spectroscopic Analysis
| Technique | Expected Peaks / Signals for 2-(Methylamino)ethyl acetate |
| ¹H NMR | Signals corresponding to the methyl group of the acetate, the methylene groups of the ethyl chain, and the methyl group attached to the nitrogen. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon of the acetate, the two methylene carbons, and the N-methyl carbon. |
| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ characteristic of the C=O stretching of the ester group.[5] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base (117.15 g/mol ).[6] |
Chromatographic Analysis
For purity assessment and quantification, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective, particularly for detecting trace-level impurities.[7]
GC-MS Method (Adapted for the free base):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, then ramp to 250 °C.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.
LC-MS Method (for the hydrochloride salt):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.
-
Detection: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.
Applications and Future Directions
While specific, documented applications of 2-(Methylamino)ethyl acetate hydrochloride are limited, its chemical structure suggests several potential areas of use in research and development:
-
Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The secondary amine can be a site for further functionalization, and the ester group can be hydrolyzed to the corresponding alcohol, providing another reactive site. Its structural similarity to neurotransmitter analogs and other bioactive molecules makes it an interesting starting material for the synthesis of novel therapeutic agents.
-
Precursor for Active Pharmaceutical Ingredients (APIs): It could potentially be used in the synthesis of APIs where a methylamino-ethyl-oxy motif is required.
-
Material Science: The compound could be explored as a monomer or a modifying agent in the synthesis of functional polymers.
Further research is warranted to explore the full potential of this compound in various fields of chemical synthesis and drug discovery.
Safety Information
2-(Methylamino)ethyl acetate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Methylamino)ethyl acetate hydrochloride is a chemical intermediate with promising potential for application in synthetic chemistry, particularly in the realm of pharmaceutical development. This guide has provided a detailed overview of its properties, a plausible synthesis route with a step-by-step protocol, and methods for its analytical characterization. While its specific applications are yet to be fully explored, its structural features make it a compound of interest for further investigation by the scientific community.
References
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The Mechanism of Action of Sarcosine Ethyl Ester Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Targeting the Glutamatergic Synapse in Schizophrenia
The pathophysiology of schizophrenia is complex, but a compelling body of evidence points to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission.[1][2] Unlike direct agonists which can lead to excitotoxicity, a more nuanced therapeutic strategy involves modulating the NMDA receptor's co-agonist site, which requires glycine for activation. The synaptic concentration of glycine is meticulously regulated by the Glycine Transporter 1 (GlyT1), located primarily on glial cells surrounding the synapse.[3] By inhibiting GlyT1, we can increase the ambient levels of glycine, thereby potentiating NMDA receptor function and offering a promising approach to treating the debilitating symptoms of schizophrenia.[2][4]
This guide provides an in-depth exploration of a specific class of GlyT1 inhibitors: derivatives of sarcosine ethyl ester hydrochloride. We will dissect their mechanism of action, structure-activity relationships, and the critical experimental workflows used to validate their therapeutic potential.
The Sarcosine Scaffold: From Endogenous Amino Acid to Therapeutic Precursor
Sarcosine (N-methylglycine) is an endogenous amino acid that is a weak, competitive inhibitor of GlyT1.[5][6] While its direct therapeutic use is limited, its core structure provides a foundational scaffold for developing more potent and selective inhibitors.[7] The ethyl ester hydrochloride form, sarcosine ethyl ester hydrochloride , is a key starting material in pharmaceutical synthesis.[8] Its utility lies in its enhanced solubility and bioavailability, making it an excellent building block for creating more complex, potent, and drug-like derivatives designed to target GlyT1.[8][9]
Core Mechanism of Action: Potentiating NMDA Receptor Function via GlyT1 Inhibition
The primary mechanism of action for sarcosine derivatives is the inhibition of the GlyT1 transporter. This action unfolds through a precise sequence of events at the tripartite synapse, which consists of the presynaptic neuron, the postsynaptic neuron, and the surrounding glial cells (astrocytes).
-
Binding and Inhibition of GlyT1: Sarcosine derivatives bind to the GlyT1 transporter on astrocytes. Depending on their specific chemical structure, these inhibitors can be classified into two main categories:
-
Sarcosine-based inhibitors , such as the early lead compound ALX-5407, which tend to bind to an inward-facing pocket of the transporter.[4] Many of these early derivatives exhibit noncompetitive and apparently irreversible inhibition, suggesting a slow dissociation from their binding site.[7][10]
-
Non-sarcosine-based inhibitors , which were developed later to improve pharmacokinetic properties and reduce side effects. These compounds, like SSR504734, often bind to an outward-facing pocket and typically act as competitive and reversible inhibitors.[4][10]
-
-
Increased Synaptic Glycine: By blocking GlyT1-mediated reuptake, the concentration of glycine in the synaptic cleft increases.[4]
-
Enhanced NMDA Receptor Activation: This elevated synaptic glycine leads to greater occupancy of the glycine co-agonist site on the NMDA receptor. This does not activate the receptor on its own but potentiates its response to glutamate released from the presynaptic neuron.[11] The net result is an enhancement of NMDA receptor-dependent signaling, counteracting the receptor hypofunction implicated in schizophrenia.[2]
Signaling Pathway at the Glutamatergic Synapse
Caption: Workflow for the [³H]Glycine Uptake Assay to determine inhibitor potency.
Protocol 2: In Vivo Efficacy in a Pharmacological Model of Schizophrenia
To assess therapeutic potential, derivatives are tested in animal models that mimic the cognitive deficits of schizophrenia. The MK-801-induced cognitive impairment model is widely used, as MK-801 is an NMDA receptor antagonist. [12][13] Objective: To determine if a sarcosine derivative can reverse the cognitive deficits induced by MK-801 in a Novel Object Recognition (NOR) test.
Methodology:
-
Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment and apparatus (an open field box) for several days to reduce novelty-induced stress.
-
Drug Administration: Animals are divided into groups: Vehicle + Vehicle, Vehicle + MK-801, and Test Compound + MK-801. The test compound (sarcosine derivative) or its vehicle is administered at a specific time point before the task begins.
-
Induction of Deficit: MK-801 (or saline for control) is administered typically 30 minutes before the training phase to induce a cognitive deficit.
-
Training Phase (Familiarization): Each animal is placed in the open field box containing two identical objects and is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a retention interval (e.g., 1-24 hours).
-
Testing Phase (Recognition): The animal is returned to the box, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A healthy animal will spend significantly more time exploring the novel object (high DI). An MK-801-impaired animal will show no preference (DI near zero). A successful therapeutic compound will reverse this deficit, resulting in a significantly higher DI compared to the MK-801-only group. [12] Ancillary Motor Control: It is crucial to run a separate cohort of animals through a motor function test, such as the rotarod test, to ensure the test compound does not cause sedation or ataxia, which could confound the results of the cognitive task. [12][14]
Beyond GlyT1: A Dual-Action Mechanism
Intriguingly, the sarcosine moiety itself possesses a more complex pharmacological profile than initially understood. Research has shown that in addition to being a GlyT1 inhibitor, sarcosine can also act as a direct co-agonist at the NMDA receptor's glycine binding site. [15]Furthermore, it has been identified as an agonist at the inhibitory glycine receptor (GlyR). [5][16]This multi-target engagement means that sarcosine-based derivatives may exert their effects through more than one mechanism, a critical consideration for drug development and understanding the full spectrum of their physiological effects.
Conclusion and Future Directions
Sarcosine ethyl ester hydrochloride derivatives represent a rationally designed class of compounds targeting the glutamatergic deficit in schizophrenia. Their core mechanism of action—the inhibition of GlyT1 to enhance NMDA receptor function—is well-supported by a wealth of preclinical data. The journey from the simple endogenous amino acid sarcosine to potent, selective inhibitors illustrates a successful application of medicinal chemistry principles. While early sarcosine-based compounds faced challenges with side effects like motor dysfunction, this spurred the development of newer, non-sarcosine-based inhibitors with improved safety profiles. [7][17]The continued exploration of this target, informed by the deep mechanistic understanding outlined in this guide, holds significant promise for delivering a new generation of therapeutics for schizophrenia and other disorders of NMDA receptor hypofunction.
References
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Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs. (2024, March 21). Chinese Academy of Sciences. [Link]
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Sur, C., & Kinney, G. G. (2016). Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Medicinal Chemistry Letters. [Link]
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Hashimoto, K. (2006). Glycine Transport Inhibitors for the Treatment of Schizophrenia. Recent Patents on CNS Drug Discovery. [Link]
-
Chue, P. (2013). Glycine reuptake inhibition as a new therapeutic approach in schizophrenia. Current Pharmaceutical Design. [Link]
-
Hashimoto, K. (2006). Glycine Transport Inhibitors as Therapeutic Agents for Schizophrenia. Recent Patents on CNS Drug Discovery. [Link]
-
BioIVT. (n.d.). GLYT1 (SLC6A9) Transporter Assay. BioIVT. [Link]
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Harsing, L. G., Jr., et al. (2006). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry. [Link]
-
Hashimoto, K., et al. (2015). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology. [Link]
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Manolessou, E., & Handforth, A. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience. [Link]
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Rosenbrock, H., et al. (2021). Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia. The Journal of Neuroscience. [Link]
-
Brown, J. A., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Varga, B., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Biomedicines. [Link]
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Trivedi, S., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening. [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. [Link]
-
Pinard, E., et al. (2010). Sarcosine derivatives: the first potent and selective described GlyT1 inhibitors. Chimia. [Link]
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Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neurophysiology. [Link]
-
Wikipedia. (n.d.). Sarcosine. Wikipedia. [Link]
-
Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Washington University School of Medicine. [Link]
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Lindsley, C. W., et al. (2006). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Current Topics in Medicinal Chemistry. [Link]
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Shaanxi Bloom Tech Co., Ltd. (n.d.). Ethyl Sarcosinate Hydrochloride CAS 52605-49-9. Shaanxi Bloom Tech Co., Ltd. [Link]
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Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Neuropsychopharmacology. [Link]
-
Pioneer Biotch. (2025, January 10). What are the main uses of Sarcosine methyl ester hydrochloride?. Pioneer Biotch. [Link]
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The Historical Significance and Pharmacological Profile of 2-(Methylamino)ethyl Acetate in the Exploration of Cholinergic Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the history and scientific role of 2-(Methylamino)ethyl acetate, a simple yet informative analog of acetylcholine (ACh). We will explore its synthesis, its place within the foundational structure-activity relationship (SAR) studies of cholinergic agonists, and the critical insights it provided into the molecular requirements for receptor interaction. For researchers in pharmacology and drug development, understanding the journey of such fundamental analogs offers a masterclass in the logic of molecular modification and its impact on biological activity.
The Quest for Understanding Acetylcholine: The Rationale for Analogs
Acetylcholine (ACh) is a neurotransmitter of paramount importance, mediating a vast array of physiological functions through two main classes of receptors: nicotinic and muscarinic.[1][2] Its actions range from muscle contraction at the neuromuscular junction to complex processes in the autonomic and central nervous systems.[1][3] However, the therapeutic utility of acetylcholine itself is severely limited by its rapid hydrolysis by acetylcholinesterase (AChE) and its lack of receptor selectivity.[1][4]
This inherent instability and broad activity profile spurred early 20th-century researchers to synthesize and study a wide range of structural analogs. The primary goals of this research were twofold:
-
To elucidate the specific molecular features of ACh responsible for its potent activity (a field now known as Structure-Activity Relationship or SAR).
-
To develop more stable and receptor-selective compounds with therapeutic potential.
It is within this context of systematic molecular dissection that simple analogs like 2-(Methylamino)ethyl acetate emerge not as therapeutic agents themselves, but as crucial chemical probes.
2-(Methylamino)ethyl Acetate: A Deliberate Step Down in Complexity
The structure of acetylcholine features a positively charged quaternary ammonium group, an ethylene bridge, and an acetate ester.[5] Early SAR studies systematically modified each of these three components. 2-(Methylamino)ethyl acetate (CAS 26921-43-7) represents a key modification of the "onium group," replacing the quaternary trimethylammonium head of ACh with a secondary methylamino group.[4][6]
This was not a random alteration. The decision to synthesize and test this compound was driven by a fundamental question: Is the permanent positive charge of the quaternary ammonium group essential for cholinergic activity? By studying a tertiary amine analog (which is protonated and positively charged at physiological pH) and a secondary amine like 2-(Methylamino)ethyl acetate, researchers could directly probe the importance of the charge and the steric bulk at the nitrogen center for receptor affinity and intrinsic efficacy.
Figure 1: Comparison of Acetylcholine and 2-(Methylamino)ethyl Acetate structures.
Synthesis and Chemical Profile
2-(Methylamino)ethyl acetate is a synthetic intermediate in organic and pharmaceutical chemistry.[7] Its preparation is a classic example of esterification.
Primary Synthesis Route: Fischer-Speier Esterification
The most common and direct method for synthesizing 2-(Methylamino)ethyl acetate is the Fischer-Speier esterification.[7] This acid-catalyzed reaction involves heating N-methylethanolamine with acetic acid.
Causality Behind Experimental Choices:
-
Reactants: N-methylethanolamine and acetic acid are chosen for being the direct structural precursors to the target molecule.[7]
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is essential. It protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of N-methylethanolamine.[7]
-
Reaction Conditions: The reaction is reversible. To drive the equilibrium toward the formation of the ester product, the reaction is typically heated, and the water generated as a byproduct is removed.[7]
Figure 2: General workflow for the synthesis of 2-(Methylamino)ethyl acetate.
Experimental Protocol: Synthesis of 2-(Methylamino)ethyl Acetate
The following is a representative protocol based on the principles of Fischer-Speier esterification.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine N-methylethanolamine (1.0 eq) and excess acetic acid (2.0-3.0 eq), which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.
-
Quenching and Neutralization: After the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Carefully and slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(Methylamino)ethyl acetate.
Pharmacological Insights from a Simplified Analog
The study of 2-(Methylamino)ethyl acetate and similar secondary/tertiary amine analogs was instrumental in solidifying a cornerstone of cholinergic SAR.
The "Rule of Five" and the Onium Head
Early research established that for maximal muscarinic activity, the atom at the cationic head should be a quaternary ammonium group, and the three alkyl substituents should ideally be methyl groups. This is often related to Ing's "Rule of Five," which noted the high activity of compounds with a chain of five atoms between the nitrogen and the terminal hydrogen of the acetyl group. While this rule has been refined, the principle of the quaternary head remains.
Impact of Replacing the Quaternary Ammonium Group
Replacing the quaternary ammonium group with a secondary or tertiary amino group leads to a significant decrease in muscarinic activity.[4] Compounds with primary, secondary, or tertiary amino groups are generally less active than their quaternary ammonium counterparts.[4]
Causality Behind Lower Potency:
-
Reduced Affinity: The permanent, non-pH-dependent positive charge of the quaternary ammonium group in ACh is crucial for the initial ionic interaction with a complementary anionic site (e.g., an aspartate residue) in the binding pocket of muscarinic and nicotinic receptors.[8] While the secondary amine of 2-(Methylamino)ethyl acetate is largely protonated at physiological pH, its binding interaction is weaker and more pH-dependent.
-
Steric Factors: The three methyl groups of the quaternary head also contribute to the affinity through van der Waals interactions within the receptor's binding site. Replacing these with hydrogens (as in primary or secondary amines) reduces these favorable interactions.
| Compound | Structure of "Onium" Head | Relative Potency | Key Takeaway |
| Acetylcholine | -N⁺(CH₃)₃ | High | The quaternary ammonium group is optimal for high potency.[4][5] |
| 2-(Methylamino)ethyl acetate | -NH(CH₃) | Low (Predicted) | Replacement of the quaternary group with a secondary amine drastically reduces activity.[4] |
| Diethylaminoethyl acetate | -N(C₂H₅)₂ | Very Low | A tertiary amine analog, demonstrates significantly lower potency than ACh.[9] |
Conclusion: The Enduring Lesson of a Simple Molecule
2-(Methylamino)ethyl acetate is not a drug and holds no therapeutic value. Its significance is purely historical and educational. It represents a critical step in the logical, systematic investigation of a neurotransmitter's structure. The study of this and other simple analogs allowed researchers to deconstruct the acetylcholine molecule and assign functional importance to its constituent parts.
The dramatic loss of activity observed when moving from a quaternary to a secondary amine provided unequivocal evidence for the critical role of the cationic head in high-affinity binding to cholinergic receptors. This foundational knowledge, gleaned from simple molecules, paved the way for the design of more complex and clinically successful cholinergic agents and antagonists that continue to impact medicine today.
References
-
Lambrecht, G. (1976). Structure-activity relationships of cyclic acetylcholine analogues of the piperidinol and thiacyclohexanol series. Experientia, 32(3), 365-367. [Link]
-
Lambrecht, G. (1981). [Structure and conformation-activity relationships of cyclic acetylcholine analogues / 12th communication: Synthesis and cholinergic properties of stereoisomeric 3-acetoxythiacyclohexanes (author's transl)]. Arzneimittelforschung, 31(4), 634-640. Retrieved from [Link]
-
Lambrecht, G., & Mutschler, E. (1982). [Structure- and conformation-activity relationship of heterocyclic acetylcholine analogs. 13. Cholinergic properties of tertiary and quaternary 4-acetoxyquinuclidines]. Arzneimittelforschung, 32(2), 130-134. Retrieved from [Link]
-
SAR (Structure activity relationship ) of directly acting cholinergic Drugs. (n.d.). CUTM Courseware. Retrieved February 24, 2026, from [Link]
-
Hamid, A. A. (2021, October 25). Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. College of Pharmacy, Organic Pharmaceutical Chemistry II. Retrieved from [Link]
-
2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Rowell, P. P., & Chiou, C. Y. (1986). Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine. General Pharmacology: The Vascular System, 17(4), 477-480. [Link]
-
2-(Methylamino)ethyl acetate hydrochloride | C5H12ClNO2 | CID 11528377 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Acetylcholine - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
Makriyannis, A., Sullivan, R. F., & Mautner, H. G. (1972). Conformational Relationships Between Analogs of Acetylcholine and Those of Local Anesthetics in Solution. Proceedings of the National Academy of Sciences, 69(11), 3416-3419. Retrieved from [Link]
-
Acetylcholine | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 24, 2026, from [Link]
-
Lukas, R. J. (2001). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the American Medical Association, 286(9), 1047-1049. Retrieved from [Link]
-
Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. (n.d.). Mayo Clinic Laboratories. Retrieved February 24, 2026, from [Link]
-
Okitsu, T., & Kandori, H. (2021). Vibrational analysis of acetylcholine binding to the M2 receptor. Scientific Reports, 11(1), 7629. [Link]
Sources
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. barrowneuro.org [barrowneuro.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Page loading... [guidechem.com]
- 7. 2-(Methylamino)ethyl acetate | Benchchem [benchchem.com]
- 8. Vibrational analysis of acetylcholine binding to the M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemoenzymatic Synthesis of 2-(Methylamino)ethyl Acetate: A High-Selectivity Protocol
Executive Summary & Application Scope
Target Molecule: 2-(Methylamino)ethyl acetate (also known as
Mechanistic Principles & Strategy
The Enzymatic Advantage
Lipases (EC 3.1.1.3) operate via a Serine-Histidine-Aspartate catalytic triad. In the active site of CALB (Novozym 435), the binding pocket is deep and narrow.
-
Kinetic Resolution: The primary hydroxyl group of
-methylethanolamine fits easily into the oxyanion hole, facilitating rapid nucleophilic attack on the acyl-enzyme intermediate. -
Steric Hindrance: The secondary amine (
-methyl group) faces significant steric clash within the active site, retarding the rate of -acylation. -
Result: Under kinetic control, CALB produces the ester (Target) with >95% selectivity over the amide.
The Instability Factor ( Migration)
Once the ester is released from the enzyme into the bulk solvent, it is subject to chemical rearrangement. The free secondary amine can attack the adjacent ester carbonyl via a 5-membered cyclic intermediate, leading to the amide. This process is pH-dependent and accelerated by heat and basicity.
Figure 1: Reaction pathway showing the kinetic competition between ester and amide formation, and the critical stabilization step.
Materials & Equipment
Reagents
| Component | Grade/Spec | Role |
| >98%, anhydrous | Substrate | |
| Vinyl Acetate | >99%, stabilized | Irreversible Acyl Donor |
| Novozym 435 | Immobilized CALB | Biocatalyst |
| MTBE or Toluene | HPLC Grade, Dried | Solvent (Hydrophobic) |
| HCl in Dioxane | 4.0 M solution | Acid Trap/Precipitation |
| Molecular Sieves | 4Å, activated | Water Scavenger |
Equipment
-
Thermostatic orbital shaker (set to 40°C).
-
Glass reaction vials with PTFE-lined caps.
-
Vacuum filtration setup (sintered glass).
-
Rotary evaporator (bath temp < 35°C).
Experimental Protocol
Phase 1: Pre-Reaction Preparation
-
Enzyme Drying: Weigh Novozym 435 (20 mg/mmol substrate) and dry in a desiccator over
for 24 hours. Note: Trace water promotes hydrolysis of the acyl donor and product. -
Solvent Drying: Store MTBE (Methyl tert-butyl ether) over activated 4Å molecular sieves for 24 hours.
Phase 2: Enzymatic Transesterification
-
Substrate Solution: In a reaction vial, dissolve
-methylethanolamine (75 mg, 1.0 mmol) in dry MTBE (5 mL). -
Acyl Donor Addition: Add Vinyl Acetate (258 mg, 3.0 mmol, 3 equivalents).
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile). This renders the reaction irreversible, driving it to completion.
-
-
Initiation: Add the dried Novozym 435 beads (20 mg).
-
Incubation: Seal the vial and place in the orbital shaker at 40°C and 200 rpm .
-
Monitoring: Monitor reaction progress via TLC (SiO2, MeOH:DCM 1:9) or GC-MS every 30 minutes.
-
Stop Criteria: Terminate reaction when substrate conversion reaches >95% (typically 2–4 hours). Do not over-incubate , as prolonged exposure increases the risk of amide formation.
-
Phase 3: Workup & Acid Trapping (Crucial Step)
-
Filtration: Filter the reaction mixture rapidly through a sintered glass funnel to remove the enzyme beads. Wash the beads with 1 mL dry MTBE.
-
Acidification: Immediately add 4.0 M HCl in Dioxane (0.3 mL, 1.2 eq) to the filtrate dropwise while stirring at 0°C.
-
Isolation: Evaporate the solvent and excess vinyl acetate under reduced pressure (Rotavap) at low temperature (<35°C).
-
Purification: Triturate the resulting solid with cold diethyl ether to remove any non-polar impurities. Filter and dry under vacuum.
Phase 4: Characterization
-
Yield: Expected isolated yield of HCl salt: 85–92%.
-
NMR (DMSO-
): Confirm the downfield shift of the methylene protons adjacent to the oxygen ( ppm), indicating esterification, and the presence of the acetyl methyl group ( ppm).
Workflow Visualization
Figure 2: Operational workflow emphasizing the acid-trap intervention point.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Amide Content | Reaction time too long; pH neutral/basic. | Reduce reaction time. Ensure immediate acidification after filtration. |
| Low Conversion | Wet solvent/enzyme; Enzyme inactive. | Dry solvents over molecular sieves. Dry enzyme over |
| Product Hydrolysis | Moisture ingress during workup. | Perform filtration and acidification under inert atmosphere ( |
| Low Solubility of Substrate | Solvent polarity too low (e.g., pure Hexane). | Switch to MTBE or Toluene, or use a co-solvent system (Hexane:THF 9:1). |
References
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link
-
Sánchez, V. M., et al. (2006). Lipase-catalyzed synthesis of chiral amino esters and amides: A review. Tetrahedron: Asymmetry, 17(17), 2419-2429. Link
-
Puertas, S., et al. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst.[6] Journal of Chemical Technology & Biotechnology. Link
-
Soares, M., et al. (2013). O-N intramolecular acyl migration reaction: A kinetic study. Biopolymers, 100(2), 172-180. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acylation of ethanolamine using lipase: a chemoselective catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Characterization of 2-(Methylamino)ethyl Acetate: A Guinea Pig Ileum (GPI) Contractility Assay
Abstract & Introduction
This Application Note details the protocol for evaluating the contractile activity of 2-(Methylamino)ethyl acetate (CAS: 26921-43-7) using the isolated Guinea Pig Ileum (GPI) assay.
2-(Methylamino)ethyl acetate is a secondary amine analog of the neurotransmitter Acetylcholine (ACh). While ACh possesses a permanently charged quaternary ammonium group essential for high-affinity binding to muscarinic receptors, 2-(Methylamino)ethyl acetate exists in a pH-dependent equilibrium between its protonated (cationic) and unprotonated (neutral) forms.
This assay is designed not merely to measure contraction, but to serve as a Structure-Activity Relationship (SAR) validation tool . By characterizing the potency (
Scientific Background & Mechanism[1][2][3][4]
The Muscarinic M3 Receptor Pathway
The GPI is densely populated with M3 muscarinic acetylcholine receptors . Upon binding an agonist, the M3 receptor undergoes a conformational change that triggers the
Mechanism of Action:
-
Binding: The agonist binds to the orthosteric site of the M3 receptor. A critical interaction occurs between the cationic nitrogen of the agonist and a conserved Aspartate residue (Asp147) in Transmembrane Domain 3 (TM3) of the receptor.
-
Signaling: The activated receptor couples to the
protein. -
Effectors:
activates Phospholipase C (PLC ), hydrolyzing into and Diacylglycerol (DAG). -
Contraction:
triggers release from the sarcoplasmic reticulum, activating Myosin Light Chain Kinase (MLCK).
The Role of 2-(Methylamino)ethyl Acetate (SAR Context)
-
Acetylcholine (Reference): Contains a quaternary trimethylammonium group (
). It is permanently charged regardless of pH, ensuring maximal interaction with the receptor's Aspartate residue. -
2-(Methylamino)ethyl Acetate (Test Compound): Contains a secondary amine group (
).-
At physiological pH (7.4), a significant fraction exists in the protonated, cationic form (
). -
However, the steric bulk is reduced (one methyl vs. three), and the charge density differs, typically resulting in lower potency (higher
) compared to ACh.
-
Signaling Pathway Visualization
Figure 1: Signal transduction pathway for M3-mediated smooth muscle contraction in guinea pig ileum.
Materials & Equipment
Physiological Salt Solution (Krebs-Henseleit)
Prepare fresh on the day of the experiment. pH must be adjusted to 7.4 after gassing.
| Component | Concentration (mM) | Function |
| NaCl | 118.0 | Osmolarity/Action Potential |
| KCl | 4.7 | Resting Membrane Potential |
| CaCl₂ | 2.5 | Contraction coupling |
| MgSO₄ | 1.2 | Enzyme cofactor |
| KH₂PO₄ | 1.2 | Buffer |
| NaHCO₃ | 25.0 | pH buffer (with CO₂) |
| Glucose | 11.0 | Energy source |
Compound Preparation
-
Stock Solution: Dissolve 2-(Methylamino)ethyl acetate hydrochloride in distilled water to create a
M stock. Keep on ice. -
Reference Standard: Acetylcholine Chloride (
M stock). -
Vehicle: Distilled water or saline.
Equipment Setup
-
Organ Bath: 10-20 mL chamber, water-jacketed at
. -
Aeration: Carbogen (
) delivered via sintered glass frit. -
Transducer: Isometric force transducer (Range: 0-10g).
-
Acquisition System: PowerLab or equivalent (Sampling rate: 10-40 Hz).
Experimental Protocol
Tissue Preparation
-
Harvest: Euthanize guinea pig (300-500g) via cervical dislocation or
asphyxiation (adhere to local IACUC guidelines). -
Dissection: Rapidly remove the ileum (discarding the 10 cm nearest the ileocecal junction).
-
Cleaning: Flush the lumen with Krebs solution using a syringe. Gently trim mesenteric tissue.
-
Sectioning: Cut into 2-3 cm segments.
Mounting and Equilibration
-
Mount: Secure one end of the segment to the tissue holder and the other to the isometric transducer using a silk thread.
-
Tension: Apply a resting tension (preload) of 1.0 g .
-
Equilibration: Allow tissue to stabilize for 60 minutes .
-
Critical Step: Wash the tissue with fresh Krebs solution every 15 minutes.
-
Criteria: Baseline tension must remain stable for at least 10 minutes before dosing.
-
Dosing Strategy (Cumulative Concentration-Response)
To determine potency, perform a cumulative dosing regimen. Do not wash between doses.
-
Priming: Challenge tissue with
M ACh once, then wash, to verify viability. -
Dosing Sequence: Add 2-(Methylamino)ethyl acetate in half-log increments (
M to M). -
Plateau: Wait for the contraction to reach a stable plateau (approx. 30-90 seconds) before adding the next concentration.
-
Washout: After the maximal response is achieved, wash 3 times over 10 minutes.
-
Reference Curve: Repeat the procedure with Acetylcholine to generate a control curve.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the cumulative dose-response assay.
Data Analysis & Interpretation
Calculation of Response
Normalize the contraction data as a percentage of the maximal response elicited by the reference standard (Acetylcholine).
Curve Fitting
Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism:
Expected Results & Troubleshooting
| Parameter | Acetylcholine (Reference) | 2-(Methylamino)ethyl acetate | Interpretation |
| ~7.0 - 8.0 | ~5.0 - 6.0 | Test compound is less potent due to lack of quaternary charge. | |
| Intrinsic Activity ( | 1.0 (Full Agonist) | 0.8 - 1.0 | Likely a full or near-full agonist, but requires higher concentrations. |
| Hill Slope | ~1.0 | ~1.0 | Indicates 1:1 binding stoichiometry. |
Troubleshooting:
-
Low Response: Ensure the buffer pH is strictly 7.4. If pH drops, the test compound (secondary amine) may de-protonate, losing its charge and binding affinity.
-
Spontaneous Activity: If the ileum contracts rhythmically without agonist, increase resting tension slightly or lower temperature to
.
References
-
Barlow, R. B., & Ing, H. R. (1948). Curare-like action of polymethylene bis-quaternary ammonium salts. British Journal of Pharmacology, 3(4), 298. Link
-
Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences, 17(10), 381-387. Link
- Kitchen, I. (1984). Textbook of in vitro practical pharmacology.
- Unna, K. R. (1943). Cholinergic Pharmacology: Structure Activity Relationships. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (2023). 2-(Methylamino)ethyl acetate.[2][3][4] National Center for Biotechnology Information. Link
Sources
Application Note: Kinetic Profiling of Alpha-Amylase Secretion via Cholinergic Stimulation
Executive Summary
This application note details the protocol for quantifying alpha-amylase exocytosis induced by 2-(Methylamino)ethyl acetate , a secondary amine analog of acetylcholine. Unlike the quaternary ammonium standard (Acetylcholine), this compound allows researchers to probe the steric and electrostatic requirements of the Muscarinic M3 receptor.
Key Technical Insight: Because 2-(Methylamino)ethyl acetate lacks the permanent positive charge of a quaternary ammonium, its agonist potency is pH-dependent and generally lower than Acetylcholine. Furthermore, as an ester, it is susceptible to hydrolysis by tissue esterases. Therefore, this protocol mandates the use of an acetylcholinesterase inhibitor (Physostigmine) to ensure accurate EC50 determination.
Mechanism of Action & Signaling Pathway
The secretion of alpha-amylase from parotid acinar cells is primarily driven by the Gq-PLC-IP3 signaling axis.
-
Binding: 2-(Methylamino)ethyl acetate (protonated form) binds to the M3 Muscarinic Acetylcholine Receptor .
-
Transduction: The receptor activates the Gq heterotrimeric G-protein.
-
Effector: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.
-
Ca2+ Release: IP3 triggers Ca2+ release from the Endoplasmic Reticulum (ER).
-
Exocytosis: Elevated cytosolic Ca2+ drives the fusion of zymogen granules with the apical membrane, releasing alpha-amylase.
Pathway Visualization
Figure 1: Signal transduction pathway for cholinergic-induced amylase secretion.
Materials & Reagents
Biological Model
-
Primary Tissue: Sprague-Dawley Rat Parotid Glands (Male, 150-200g).
-
Note: Primary acini are preferred over cell lines (e.g., HSY, HSG) which often lack robust secretory granules.
Chemical Reagents
| Reagent | Purpose | Concentration (Final) |
| 2-(Methylamino)ethyl acetate | Agonist | 10⁻⁸ M to 10⁻³ M (Titration) |
| Physostigmine (Eserine) | AChE Inhibitor | 10 µM (Critical) |
| Collagenase (Type II) | Tissue Digestion | 100 U/mL |
| CNP-G3 Substrate | Amylase Detection | 2 mM |
| Atropine | Negative Control | 10 µM |
Buffers
-
Incubation Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4, supplemented with 0.1% BSA and amino acids.
-
Lysis Buffer: 0.1% Triton X-100 in Phosphate Buffer (for total amylase determination).
Experimental Protocol
Phase 1: Isolation of Parotid Acini
Rationale: Enzymatic digestion releases functional acinar clusters while preserving receptor integrity.
-
Expose parotid glands from exsanguinated rats.
-
Mince tissue finely with scissors in KRH buffer.
-
Incubate with Collagenase Type II and Hyaluronidase for 60 min at 37°C with gentle agitation.
-
Disperse cells by pipetting through decreasing bore tips.
-
Filter through 100 µm nylon mesh.
-
Centrifuge (50 x g, 2 min) to pellet acini; discard supernatant (removes debris/single cells).
-
Resuspend in fresh KRH buffer and rest for 30 min (recovery period).
Phase 2: Secretion Assay Workflow
Rationale: This phase measures the release of amylase relative to the total cellular content.
Figure 2: Step-by-step workflow for the secretion assay.
-
Aliquot: Distribute acini into 1.5 mL tubes or 24-well plates.
-
Inhibition: Add Physostigmine (10 µM) to all wells 10 minutes prior to stimulation.
-
Critical: Without this, 2-(Methylamino)ethyl acetate will be hydrolyzed, shifting the dose-response curve to the right artificially.
-
-
Stimulation: Add 2-(Methylamino)ethyl acetate at varying concentrations (log scale: 0.1 µM – 1 mM).
-
Control A: Buffer only (Basal release).
-
Control B: Carbachol 10 µM (Positive Control).
-
Control C: Agonist + Atropine (Specificity Check).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Harvest: Centrifuge at 4°C (1000 x g, 1 min).
-
Collection:
-
Transfer Supernatant to a fresh tube.
-
Lyse the Pellet with Triton X-100 buffer (Total Content).
-
Phase 3: Amylase Quantification (CNP-G3 Method)
Rationale: The CNP-G3 substrate releases 2-chloro-4-nitrophenol (CNP) upon cleavage, measured at 405 nm.
-
Mix 10 µL of sample (Supernatant or Lysate) with 100 µL of CNP-G3 reagent.
-
Incubate at 37°C in a microplate reader.
-
Measure Absorbance (405 nm) kinetically for 5 minutes.
-
Calculate slope (ΔOD/min) as Amylase Activity.
Data Analysis & Expected Results
Calculation
Calculate the Secretion Ratio (%) for each sample:
Comparative Potency (SAR)
The table below illustrates expected relative potencies based on Structure-Activity Relationships (SAR).
| Compound | Structure Feature | Relative Potency (Est.)[1] | Notes |
| Acetylcholine | Quaternary Ammonium | 100% (Reference) | Rapid hydrolysis without inhibitor. |
| Carbachol | Carbamate Ester | ~80-100% | Resistant to hydrolysis; stable standard. |
| 2-(Methylamino)ethyl acetate | Secondary Amine | 10 - 40% | Lower affinity due to lack of permanent charge; pH sensitive. |
| Acetic Acid | Hydrolysis Product | < 1% | Inactive (Negative control). |
Troubleshooting
-
High Basal Release (>5%): Indicates cell damage during isolation. Reduce digestion time or collagenase concentration.
-
No Response: Verify pH of the buffer. 2-(Methylamino)ethyl acetate requires a pH < 8.0 to remain protonated and active.
-
Variable Replicates: Ensure acini suspension is homogenous; use wide-bore tips to prevent shearing.
References
-
Assay Methodology: Gella, F. J., et al. (1997). "Determination of α-Amylase with 2-Chloro-4-Nitrophenyl-α-D-Maltotrioside as Substrate." Clinical Chemistry. Link
-
Parotid Isolation Protocol: Williams, J. A., et al. (1978). "Secretory response of dispersed rat parotid cells. I. Alpha-amylase secretion."[2][3][4] American Journal of Physiology. Link
-
Muscarinic SAR: Barlow, R. B., et al. (1963). "The affinity of some analogues of acetylcholine for the acetylcholine receptor."[1] British Journal of Pharmacology. Link
-
Mechanism of Secretion: Baum, B. J. (1993). "Principles of Saliva Secretion." Annals of the New York Academy of Sciences. Link
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Induction of amylase release from rat parotid acinar cells by cooling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate reader-based kinetic determination of alpha-amylase activity: application to quantitation of secretion from rat parotid acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic α-Amylase Production and Secretion with Fumarate as the Final Electron Acceptor in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Characterization of 2-(Methylamino)ethyl Acetate Hydrochloride Aqueous Solutions: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and scientific insights for the preparation, handling, and characterization of aqueous solutions of 2-(Methylamino)ethyl acetate hydrochloride. As a key intermediate in organic synthesis, understanding its behavior in aqueous media is paramount for reproducible and reliable experimental outcomes. This document goes beyond a simple set of instructions, offering a rationale for procedural steps and a framework for ensuring the integrity of prepared solutions.
Introduction and Scientific Context
2-(Methylamino)ethyl acetate hydrochloride (CAS No: 4527-98-4) is a primary amine salt with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol [1][2]. Its structure, featuring a hydrolyzable ester linkage and a protonated secondary amine, dictates its chemical properties, particularly its solubility and stability in aqueous environments. The hydrochloride salt form enhances its water solubility, making it suitable for a variety of applications in aqueous reaction media. However, the ester functionality is susceptible to hydrolysis, a critical consideration for the preparation and storage of its solutions.
This guide will address the essential aspects of working with this compound, from initial handling of the solid material to the preparation of standardized aqueous solutions and the assessment of their stability over time.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 2-(Methylamino)ethyl acetate hydrochloride is a prerequisite for its safe and effective use.
| Property | Value | Source |
| CAS Number | 4527-98-4 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Safety Information:
2-(Methylamino)ethyl acetate hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
-
Signal Word: Warning[1].
-
Pictogram: GHS07 (Exclamation mark)[1].
Protocol for the Preparation of a Standard Aqueous Solution (e.g., 10 mg/mL)
This protocol provides a step-by-step method for the preparation of a 10 mg/mL aqueous stock solution of 2-(Methylamino)ethyl acetate hydrochloride.
3.1. Materials and Equipment
-
2-(Methylamino)ethyl acetate hydrochloride (solid)
-
High-purity water (e.g., HPLC grade or Milli-Q®)
-
Analytical balance
-
Volumetric flasks (appropriate sizes, e.g., 10 mL, 50 mL, 100 mL)
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (optional)
3.2. Step-by-Step Preparation Protocol
-
Pre-equilibration of Materials: Allow the container of 2-(Methylamino)ethyl acetate hydrochloride to come to room temperature before opening to minimize moisture condensation, as the compound may be hygroscopic[3].
-
Calculation of Required Mass: To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of the solid compound.
-
Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
-
Weighing the Compound: Accurately weigh 100 mg of 2-(Methylamino)ethyl acetate hydrochloride using an analytical balance.
-
Dissolution:
-
Transfer the weighed solid into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Gently swirl the flask to dissolve the solid. A magnetic stirrer or sonication can be used to facilitate dissolution.
-
-
Bringing to Final Volume: Once the solid is completely dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the compound name, concentration, date of preparation, and solvent. Store the solution appropriately, as discussed in the stability section below.
Aqueous Stability Considerations
The stability of 2-(Methylamino)ethyl acetate hydrochloride in aqueous solution is a critical factor that can influence experimental results. The primary degradation pathway is the hydrolysis of the ester bond, which is susceptible to catalysis by both acid and base.
4.1. Hydrolytic Degradation
The ester linkage in 2-(Methylamino)ethyl acetate hydrochloride can be hydrolyzed to form 2-(methylamino)ethanol and acetic acid. This reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions[4].
4.2. Recommendations for Storage and Handling of Aqueous Solutions
To minimize degradation, the following storage conditions are recommended:
-
pH: Prepare solutions in a neutral or slightly acidic buffer if compatible with the intended application. Avoid alkaline conditions, which can significantly accelerate hydrolysis.
-
Temperature: Store aqueous solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis. For long-term storage, consider aliquoting and freezing at -20 °C or below. However, perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.
-
Light: Protect solutions from light, although there is no specific evidence to suggest photosensitivity, it is a general good practice for storing chemical solutions.
Analytical Characterization and Quality Control
To ensure the accuracy of experimental results, it is essential to verify the concentration and purity of the prepared solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
5.1. Proposed HPLC-UV Method for Quantification
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for a wide range of compounds. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH 3-7) | The organic modifier allows for elution control, and the buffer maintains a stable pH to ensure consistent retention and peak shape. |
| Detection | UV at a low wavelength (e.g., 200-220 nm) | The compound lacks a strong chromophore, so detection at low wavelengths is necessary. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
5.2. Protocol for a Stability-Indicating Assay
A stability-indicating assay is crucial for determining the shelf-life of the aqueous solution. This involves subjecting the solution to stress conditions to induce degradation and demonstrating that the analytical method can separate the intact compound from its degradation products[8][9][10].
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C).
-
-
HPLC Analysis: Analyze the stressed samples using the developed HPLC method.
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.
Conclusion
The successful use of 2-(Methylamino)ethyl acetate hydrochloride in research and development hinges on the careful preparation and handling of its aqueous solutions. By following the detailed protocols outlined in this guide and paying close attention to the principles of chemical stability and analytical characterization, researchers can ensure the integrity and reproducibility of their work. The provided frameworks for solution preparation and stability assessment serve as a robust foundation for the use of this important chemical intermediate in a scientific setting.
References
-
PubChem. (n.d.). 2-(Methylamino)ethyl acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. [Link]
-
Scribd. (n.d.). Stability Indicating Assay. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
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Extraction Procedure. (n.d.). [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Stability Indicating Forced Degradation Studies. [Link]
-
Matrix Fine Chemicals GmbH. (n.d.). ETHYL 2-(METHYLAMINO)ACETATE HYDROCHLORIDE. [Link]
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Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Springer. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]
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Semantic Scholar. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]
- Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
-
Hindawi. (2018). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. [Link]
-
Nature. (2025). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. [Link]
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Hindawi. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
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MDPI. (2026). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]
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Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
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ResearchGate. (n.d.). Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. [Link]
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Synthesis of 2-(Methylamino)ethyl Acetate from N-Methylethanolamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(methylamino)ethyl acetate from N-methylethanolamine. Two primary synthetic routes, the direct acetylation with acetic anhydride and the acid-catalyzed Fischer esterification with acetic acid, are discussed in detail. This guide offers in-depth theoretical background, step-by-step experimental protocols, and methods for purification and characterization of the final product. The information is intended to provide researchers with the necessary details to safely and efficiently synthesize 2-(methylamino)ethyl acetate for applications in organic synthesis and pharmaceutical development.
Introduction
2-(Methylamino)ethyl acetate is a valuable intermediate in organic synthesis, finding applications in the development of various pharmaceuticals and other fine chemicals.[1] Its structure combines an ester and a secondary amine, making it a versatile building block for more complex molecules. The synthesis of this compound is typically achieved through the esterification of the hydroxyl group of N-methylethanolamine.[1] This guide will explore two common and effective methods for this transformation: direct acetylation using acetic anhydride and the classic Fischer-Speier esterification using acetic acid with an acid catalyst.[1]
The choice between these methods often depends on the desired reaction conditions, scale, and available resources. Direct acetylation with acetic anhydride is generally a faster and higher-yielding reaction, while Fischer esterification represents a more traditional and often more economical approach, especially on a large scale. Understanding the nuances of each method is critical for successful synthesis.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and the product is essential for safe handling and successful execution of the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| N-Methylethanolamine | C₃H₉NO | 75.11 | 159 | 0.935 | 109-83-1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139 | 1.082 | 108-24-5 |
| Acetic Acid | C₂H₄O₂, | 60.05 | 118 | 1.049 | 64-19-7 |
| 2-(Methylamino)ethyl Acetate | C₅H₁₁NO₂ | 117.15 | Not available | Not available | 26921-43-7 |
Reaction Mechanisms
Acetylation with Acetic Anhydride
The reaction of N-methylethanolamine with acetic anhydride is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group in N-methylethanolamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, which is subsequently protonated by the newly formed protonated ester to yield acetic acid as a byproduct. Given that N-methylethanolamine also possesses a secondary amine, there is a potential for N-acetylation as a side reaction. However, O-acetylation is generally favored under neutral or slightly acidic conditions due to the higher nucleophilicity of the hydroxyl group in this context.
Caption: Mechanism of O-acetylation of N-methylethanolamine with acetic anhydride.
Fischer-Speier Esterification with Acetic Acid
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4][5] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove the water as it is formed.[1][2][3][4][5]
The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (N-methylethanolamine) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer-Speier esterification of N-methylethanolamine.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. N-methylethanolamine is corrosive and can cause severe skin burns and eye damage. Acetic anhydride is also corrosive and a lachrymator. Acetic acid is corrosive. Handle all chemicals with care.
Protocol 1: Synthesis via Acetylation with Acetic Anhydride
This protocol is adapted from general procedures for the acetylation of alcohols and amines and should be optimized for this specific substrate.
Materials:
-
N-Methylethanolamine
-
Acetic Anhydride
-
Pyridine (optional, as a base and catalyst)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1.0 equivalent) in a suitable solvent such as dichloromethane or no solvent if performing a neat reaction.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the acetic anhydride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any unreacted acetic anhydride. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-(methylamino)ethyl acetate can be purified by vacuum distillation.[6][7]
Protocol 2: Synthesis via Fischer-Speier Esterification
This protocol is a general procedure for Fischer esterification and should be optimized for the specific reactants.[2][8][9][10]
Materials:
-
N-Methylethanolamine
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus (optional)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylethanolamine (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3-5 equivalents). If using a Dean-Stark apparatus, add toluene as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that azeotropes with toluene. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-(methylamino)ethyl acetate.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized 2-(methylamino)ethyl acetate, a series of analytical techniques should be employed.
Characterization Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of 2-(methylamino)ethyl acetate. Expected signals would include a singlet for the acetyl methyl group, a triplet for the methylene group adjacent to the ester oxygen, a triplet for the methylene group adjacent to the nitrogen, and a singlet for the N-methyl group. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the structure of the product.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1740 cm⁻¹, and a C-O stretching band. The N-H stretching vibration of the secondary amine may also be visible.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The molecular ion peak [M]⁺ should correspond to the molecular weight of 2-(methylamino)ethyl acetate (117.15 g/mol ).[1]
Potential Side Reactions and Byproducts
-
N-Acetylation: The secondary amine of N-methylethanolamine can also be acetylated, leading to the formation of N-acetyl-N-methylethanolamine or the di-acetylated product. This is more likely to occur under basic conditions or with a large excess of acetic anhydride.
-
Quaternization: The secondary amine can be further alkylated or acylated to form a quaternary ammonium salt, although this is less common under these reaction conditions.
-
Polymerization: Under harsh conditions, side reactions leading to polymerization may occur.
Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of these byproducts. Purification by fractional distillation under reduced pressure is typically effective in separating the desired product from most impurities.[6][7]
Conclusion
The synthesis of 2-(methylamino)ethyl acetate from N-methylethanolamine can be successfully achieved through either direct acetylation with acetic anhydride or Fischer-Speier esterification with acetic acid. The choice of method will depend on the specific requirements of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable researchers to produce this valuable chemical intermediate. Proper safety precautions and thorough characterization of the final product are paramount for a successful and safe synthesis.
References
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PubChem. 2-(Methylamino)ethyl acetate. [Link]
-
Wikipedia. N-Methylethanolamine. [Link]
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Fischer Esterification. In Organic Chemistry; LibreTexts. [Link]
-
PubChem. 2-(Methylamino)ethyl acetate hydrochloride. [Link]
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University of Colorado Boulder. Experiment 22: The Fischer Esterification. [Link]
-
BYJU'S. Fischer Esterification Reaction. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Chemistry LibreTexts. Fischer Esterification. [Link]
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Organic Syntheses. N-METHYLETHYLAMINE. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]
-
Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. [Link]
-
Fine Chemical Technologies. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. [Link]
-
Queen's University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Chemistry LibreTexts. 22. The Fischer Esterification. [Link]
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Pharmaffiliates. Timolol Maleate. [Link]
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MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Univar Solutions. N-Methylethanolamine, Technical Grade, Liquid, 407 lb Drum. [Link]
-
LookChem. Purification of Ethyl acetate. [Link]
- Google Patents.
-
International Journal of Pharmaceutical Sciences and Research. HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. [Link]
-
Letters in Applied NanoBioScience. FT-IR, GC-MS, and HPLC Profiling of the Bioactive Constituents of Ethyl Acetate Fraction of Eichhornia crassipes as a Hepatoprotectant. [Link]
-
MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
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NIST WebBook. Ethyl Acetate. [Link]
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Jack Westin. Distillation - Separations And Purifications. [Link]
-
Patsnap. Ethyl cyanoacetate patented technology retrieval search results. [Link]
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Justia Patents. Process for the preparation of ethanolamines. [Link]
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-
IQ-USP. 13.18 Carbon-13 NMR. [Link]
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Optimizing Mobile Phase for LC-MS Analysis of Amino Ethyl Acetates: A Guide to Method Development
An Application Note and Protocol for Drug Development Professionals
Abstract
Amino ethyl acetates and related small, polar aminic compounds are a class of molecules frequently encountered in pharmaceutical development, both as synthetic intermediates and as metabolites. Their analysis by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and their amphipathic nature, which complicates ionization.[1][2][3] This guide provides a comprehensive framework for developing and optimizing mobile phases for the robust and sensitive analysis of these compounds. We will explore the underlying principles of chromatographic retention and electrospray ionization, offering a detailed protocol rooted in Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary mode of separation.
The Analytical Challenge: Understanding Amino Ethyl Acetates
Amino ethyl acetates are characterized by the presence of a primary or secondary amine and an ester functional group. This bifunctional nature imparts high polarity and a basic character, making them readily soluble in aqueous media but difficult to retain on non-polar stationary phases like C18.[3] Consequently, traditional RP-LC methods often result in the analyte eluting at or near the void volume, leading to significant ion suppression from the sample matrix and poor reproducibility.[1][3]
The primary goal of mobile phase optimization is therefore twofold:
-
Achieve Sufficient Chromatographic Retention: To move the analyte away from the void volume and separate it from other polar interferences.
-
Promote Efficient and Stable Ionization: To ensure maximum sensitivity and reproducibility in the mass spectrometer.
Hydrophilic Interaction Liquid Chromatography (HILIC) is exceptionally well-suited to this task. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained via a partitioning mechanism between this layer and the bulk mobile phase.[4][5]
Foundational Principles of Mobile Phase Selection
The choice of mobile phase components is the most critical factor in a successful LC-MS method for polar amines. Each component—the organic solvent, the aqueous portion, buffers, and additives—plays a distinct role.
Chromatographic Mode: HILIC as the Preferred Approach
While RP-LC is the workhorse of many labs, HILIC offers superior performance for highly polar analytes like amino ethyl acetates.[3][6][7]
| Feature | Reversed-Phase (RP-LC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Amide, Silica, Zwitterionic)[4] |
| Mobile Phase | High aqueous content | High organic content (>70% ACN) |
| Elution Order | Least polar elutes first | Most polar elutes last (strongest retention)[5] |
| Suitability for AEA | Poor; analyte elutes in void volume.[1][3] | Excellent; provides necessary retention. |
| MS Sensitivity | Lower; high water content can hinder desolvation. | Higher; high organic content promotes efficient ESI.[7] |
The Role of Mobile Phase Additives in ESI-MS
Electrospray ionization (ESI) is the preferred ionization technique for these compounds, operating primarily in positive ion mode ([M+H]+) due to the basicity of the amine group. The mobile phase composition directly influences the efficiency of this process.[8][9]
-
Volatile Buffers: Non-volatile buffers like phosphate are incompatible with MS as they will precipitate in the source and contaminate the instrument.[10] Volatile buffers such as ammonium formate and ammonium acetate are essential. They control the mobile phase pH to ensure the analyte is in its desired ionic state (protonated) while being easily removed under the vacuum of the mass spectrometer.[6][10]
-
Acidic Modifiers: Small amounts of a volatile acid, typically formic acid or acetic acid , are added to the mobile phase. Their primary functions are:
-
To ensure the amine group is protonated: By maintaining a pH at least 2 units below the pKa of the amine, the analyte exists predominantly as the [M+H]+ species in solution, which is then efficiently transferred to the gas phase.[8]
-
To improve peak shape: Acids can suppress the unwanted interaction of the basic analyte with acidic silanol groups on the stationary phase surface, reducing peak tailing.
-
To facilitate adduct formation control: An acidic environment helps minimize the formation of sodium or potassium adducts, simplifying the resulting mass spectrum.[11]
-
A combination of an ammonium salt and its corresponding acid (e.g., ammonium formate with formic acid) creates a buffered system that provides robust pH control throughout the gradient.[6][7]
Mobile Phase Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the mobile phase for amino ethyl acetate analysis.
Caption: Workflow for HILIC mobile phase optimization.
Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS Method Development
This protocol provides a robust starting point for the analysis of a typical amino ethyl acetate.
1. Materials and Reagents:
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
Ammonium Formate (≥99%, MS grade)
-
Formic Acid (≥99%, MS grade)
-
Target amino ethyl acetate standard
-
HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide 2.1 x 100 mm, 1.7 µm or similar)[1]
2. Mobile Phase Preparation:
-
Aqueous Stock (100 mM Ammonium Formate, pH ~3.0):
-
Weigh 0.63 g of ammonium formate and dissolve in 100 mL of LC-MS grade water.
-
Add ~100 µL of formic acid to adjust the pH. Verify with a calibrated pH meter. This stock is 10x concentrated.
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water
-
Combine 100 mL of the Aqueous Stock with 900 mL of LC-MS grade water.
-
Add 1.0 mL of formic acid (for a final concentration of ~0.1%).
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic): 95:5 ACN:Water with 10 mM Ammonium Formate
-
Combine 950 mL of acetonitrile with 50 mL of the Aqueous Stock.
-
Add 1.0 mL of formic acid.
-
Sonicate for 10 minutes to degas. Causality Note: Preparing the buffer at the same concentration in both mobile phases prevents shifts in pH and ionic strength during the gradient, leading to more stable retention times and baseline.[6][7]
-
3. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 ACN:Water. Critical Note: The sample must be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.
-
LC Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 50 50 5.1 0.4 5 95 8.0 0.4 5 95 Causality Note: HILIC columns require a longer re-equilibration time than RP columns to re-establish the aqueous layer on the stationary phase. A 3-minute equilibration is a good starting point.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N2) Flow: 800 L/hr
-
Desolvation Temperature: 450 °C
-
MRM Transitions: To be determined by direct infusion of the analyte standard.
Protocol 2: Systematic Mobile Phase Optimization
If the initial protocol yields suboptimal results, follow these steps.
1. Addressing Poor Retention (Elution too early):
-
Action: Increase the initial percentage of the organic mobile phase (B).
-
Example: Modify the gradient to start at 98% B.
-
Causality: In HILIC, the organic solvent is the weak solvent. Increasing its concentration strengthens analyte retention by promoting partitioning into the aqueous layer.
2. Addressing Poor Peak Shape (Tailing):
-
Action 1: Increase the buffer concentration in both Mobile Phase A and B.
-
Example: Prepare mobile phases with 20 mM ammonium formate.
-
Causality: Higher buffer concentration can more effectively mask residual silanol groups on the stationary phase, reducing secondary ionic interactions that cause tailing.[5]
-
Action 2: Adjust the pH. While formic acid is a good starting point, some amines may show better peak shape with acetic acid.
-
Example: Replace formic acid with 0.1% acetic acid in both mobile phases.
-
Causality: A slight change in mobile phase pH can alter the secondary interactions between the analyte and the stationary phase, sometimes improving peak symmetry.
3. Addressing Low MS Sensitivity:
-
Action: Systematically vary the concentration of the acid modifier.
-
Example: Test 0.05%, 0.1%, and 0.2% formic acid.
-
Causality: While acid is necessary for protonation, excessive acid can sometimes cause ion suppression in the ESI source for certain molecules.[12] Finding the optimal concentration is an empirical process.
Data Summary and Expected Outcomes
The following table summarizes the expected impact of mobile phase modifications.
| Parameter Modified | Expected Effect on Retention Time | Expected Effect on Peak Shape | Expected Effect on MS Signal |
| Increase Initial % ACN | Increase | Neutral | Neutral to slight increase |
| Increase Buffer Conc. | Slight Decrease | Improvement (less tailing) | Generally neutral |
| Change Formic to Acetic Acid | Analyte dependent, often slight increase | Analyte dependent | Analyte dependent |
| Increase Acid Conc. | Slight Decrease | May improve | May increase or decrease (suppression) |
Conclusion
The successful LC-MS analysis of amino ethyl acetates hinges on choosing the correct chromatographic mode and systematically optimizing the mobile phase. By prioritizing HILIC over traditional reversed-phase chromatography, analysts can achieve the necessary retention for these polar compounds. The careful selection of volatile buffers, such as ammonium formate, and acidic modifiers like formic acid, is paramount for ensuring good peak shape and promoting robust electrospray ionization. The protocols and workflow presented here provide a comprehensive and scientifically grounded strategy for developing reliable and sensitive methods tailored to this challenging but important class of molecules.
References
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Center for Biotechnology Information.[Link]
-
Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes. ResearchGate.[Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate.[Link]
-
LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone.[Link]
-
Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry.[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]
-
Chemical Properties of 2-[Acetyl(isopropyl)amino]ethyl acetate. Cheméo.[Link]
-
2-aminoethyl Acetate. PubChem, National Institutes of Health.[Link]
-
Mobile phases compatible for LCMS. Shimadzu.[Link]
-
LC-MS metabolomics of polar compounds. PubMed.[Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Center for Biotechnology Information.[Link]
-
Challenges in Small-Molecule Quantitation by Mass Spectrometry. LCGC International.[Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review.[Link]
-
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography-mass spectrometry. Journal of Chromatography A.[Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International.[Link]
-
Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. U.S. Environmental Protection Agency.[Link]
-
LC-MS/MS analysis of free amino acids. MASONACO.[Link]
-
Ethyl 2-(ethylamino)acetate. PubChem, National Institutes of Health.[Link]
-
Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. National Center for Biotechnology Information.[Link]
-
Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.[Link]
-
The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed.[Link]
-
Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. National Center for Biotechnology Information.[Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.[Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.[Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.[Link]
-
Reversed-phase chromatography. Wikipedia.[Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Technology Networks.[Link]
-
Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry.[Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information.[Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed.[Link]
-
Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate.[Link]
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- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(Methylamino)ethyl Acetate in Aqueous Media
Welcome to the technical support center for handling 2-(Methylamino)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this compound in aqueous environments. We will delve into the mechanisms of its degradation and offer validated strategies to ensure the stability and integrity of your experiments.
Understanding the Hydrolysis of 2-(Methylamino)ethyl Acetate
2-(Methylamino)ethyl acetate is an ester that is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of 2-(methylamino)ethanol and acetic acid. This degradation is often undesirable as it can lead to a loss of the compound's intended activity and the introduction of impurities.
The rate of this hydrolysis is significantly influenced by the pH of the aqueous medium. The reaction can be catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis).
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions (high pH), the hydroxide ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis.
For many esters, the lowest rate of hydrolysis is observed in the slightly acidic pH range of 3 to 5.
Troubleshooting Guide: Preventing Hydrolysis
This section is designed to help you identify the cause of degradation and implement effective solutions.
Problem 1: Rapid degradation of 2-(Methylamino)ethyl acetate observed in my aqueous solution.
Root Cause Analysis: The primary suspect is pH-mediated hydrolysis. The rate of hydrolysis is highly dependent on the pH of your solution. Both acidic and basic conditions can accelerate the degradation of the ester bond.[1] Additionally, elevated temperatures can increase the rate of hydrolysis.[1]
Solution Workflow:
Caption: Hydrolysis of 2-(Methylamino)ethyl acetate.
References
- Vertex AI Search, "The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC",
- Vertex AI Search, "Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature W
- Save My Exams, "Ester Hydrolysis - A Level Chemistry Revision Notes",
- ResearchGate, "Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temper
- ResearchGate, "Plots of hydrolysis of organic ester versus a reaction temper
- BenchChem, "Diethyl squarate stability in different buffer systems",
- BenchChem, "Stability issues of 2-(Ethyl(phenyl)amino)
- Promega Corporation, "Buffers for Biochemical Reactions",
- MSE Supplies, "The Role of Buffers in Biological and Chemical Experiments",
- Pharmaguideline, "Buffers in Pharmaceutical Systems, Prepar
- Chemistry LibreTexts, "Introduction to Buffers",
Sources
Improving stability of 2-(Methylamino)ethyl acetate hydrochloride stock solutions
Welcome to the technical support resource for 2-(Methylamino)ethyl acetate hydrochloride. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of your stock solutions.
Understanding the Molecule: The Key to Stability
2-(Methylamino)ethyl acetate hydrochloride is an ester of 2-(methylamino)ethanol and acetic acid, supplied as a hydrochloride salt. Its structure contains two key functional groups that dictate its stability in solution:
-
An Ester Linkage: This is the primary site of vulnerability. Ester bonds are susceptible to hydrolysis—a chemical reaction with water that cleaves the bond, yielding 2-(methylamino)ethanol and acetic acid. This degradation is irreversible and results in a loss of the compound's activity.
-
A Secondary Amine: Provided as a hydrochloride salt, this group influences the pH of the solution. When dissolved in a neutral solvent like water, it forms a mildly acidic solution, which is a critical factor in mitigating rapid degradation.
The primary challenge in maintaining the integrity of this compound in solution is preventing hydrolysis.
Troubleshooting Guide: Diagnosing Stock Solution Issues
Researchers occasionally report issues such as loss of compound efficacy, solution cloudiness, or unexpected pH shifts. These problems almost always trace back to the degradation of the stock solution. Use the following diagnostic workflow to identify and solve the problem.
Troubleshooting low yield in 2-(Methylamino)ethyl acetate synthesis
Technical Support Center: 2-(Methylamino)ethyl acetate Synthesis
Welcome to the technical support guide for the synthesis of 2-(Methylamino)ethyl acetate (CAS 26921-43-7).[1][2][3] This document is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot common issues encountered during this synthesis, with a focus on improving reaction yield and product purity.
Section 1: Understanding the Core Synthesis
The most common and direct route to 2-(Methylamino)ethyl acetate is the esterification of N-methylethanolamine.[1] This is typically achieved via Fischer-Speier esterification, which involves reacting the alcohol (N-methylethanolamine) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst.[1] Alternative and often more reactive acylating agents include acetic anhydride or acetyl chloride.
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of N-methylethanolamine on an activated carbonyl carbon of the acetylating agent.[1][4]
Primary Reaction Pathway: Acid-Catalyzed Esterification
The mechanism for the Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon.[1][4][5]
-
Nucleophilic Attack: The hydroxyl group of N-methylethanolamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[1][4]
-
Proton Transfer & Water Elimination: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This creates a good leaving group (water), which is subsequently eliminated.[5]
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues leading to low yields in a direct question-and-answer format.
Issue 1: My reaction shows low conversion or has stalled completely. What are the likely causes and solutions?
Low conversion is often tied to the reversible nature of Fischer esterification or issues with reagents and reaction conditions.
Potential Cause 1: Equilibrium Has Been Reached
-
The "Why": Fischer esterification is an equilibrium-controlled process.[6][7] The accumulation of the water byproduct can drive the reaction in reverse (hydrolysis), preventing it from reaching completion.[8] Studies have shown that equimolar amounts of reactants may only yield around 65% of the ester at equilibrium.[8]
-
Solutions:
-
Use an Excess of a Reactant: Employing a large excess of one reactant (typically the less expensive one, like acetic acid) can shift the equilibrium towards the products according to Le Châtelier's principle.[6][7][8]
-
Remove Water: Actively removing water as it forms is a highly effective strategy.[8] This can be accomplished by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[8]
-
| Strategy | Implementation | Key Advantage |
| Excess Reactant | Use a 5-10 fold molar excess of acetic acid relative to N-methylethanolamine. | Simple setup, no special equipment needed. |
| Water Removal | Use a Dean-Stark trap with toluene as the solvent under reflux conditions. | Directly removes a product, effectively driving the reaction to completion.[6][8] |
Potential Cause 2: Inactive Catalyst or Insufficient Catalysis
-
The "Why": The acid catalyst is crucial for activating the carboxylic acid.[5][9] If the catalyst is old, has absorbed moisture, or is used in insufficient quantity, the reaction rate will be impractically slow.[10]
-
Solutions:
-
Verify Catalyst Quality: Use a fresh, unopened container of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Optimize Catalyst Loading: Typically, 1-5 mol% of the acid catalyst relative to the limiting reagent is sufficient.
-
Consider Alternative Acylating Agents: For reactions that are sluggish even with a catalyst, switching from acetic acid to more reactive acetic anhydride or acetyl chloride can be effective.[4][7] These reactions are often faster and not reversible, but may require careful control of temperature and stoichiometry.
-
Potential Cause 3: Poor Reagent Quality
-
The "Why": The presence of water in N-methylethanolamine or acetic acid can inhibit the reaction. N-methylethanolamine is hygroscopic and can absorb atmospheric moisture.[11]
-
Solutions:
-
Use Anhydrous Reagents: Use freshly opened bottles of reagents or purify them before use. N-methylethanolamine can be distilled to remove water.
-
Dry Glassware: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[12]
-
Issue 2: My NMR/GC-MS analysis shows significant byproducts. What are they and how can I prevent them?
The bifunctional nature of N-methylethanolamine (containing both an amine and an alcohol) is the primary source of side reactions.
Potential Side Reaction 1: N-Acetylation (Amide Formation)
-
The "Why": The secondary amine on N-methylethanolamine is also a nucleophile and can compete with the hydroxyl group, attacking the acetylating agent to form an amide, N-(2-hydroxyethyl)-N-methylacetamide. While the hydroxyl group is generally the more reactive nucleophile for esterification under acidic conditions, N-acetylation can occur, especially if a highly reactive acetylating agent like acetyl chloride is used without careful temperature control.
-
Solutions:
-
Maintain Acidic Conditions: In a classic Fischer esterification, the amine group is protonated by the strong acid catalyst. This forms an ammonium salt, which is no longer nucleophilic, thus protecting the amine and favoring O-acetylation (ester formation).
-
Control Temperature: If using acetic anhydride or acetyl chloride, run the reaction at low temperatures (e.g., 0 °C) and add the reagent dropwise to minimize direct N-acetylation.[13]
-
Potential Side Reaction 2: Di-acetylation
-
The "Why": If the reaction conditions are too harsh or an excess of a very strong acetylating agent (like acetyl chloride) is used, both the hydroxyl and amine groups can be acetylated, leading to the formation of N-(2-acetoxyethyl)-N-methylacetamide.
-
Solutions:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the acetylating agent, typically 1.0 to 1.1 equivalents relative to N-methylethanolamine.[13]
-
Choose the Right Reagent: Fischer esterification with acetic acid is much less likely to cause di-acetylation compared to reactions with acetyl chloride.
-
Issue 3: I seem to lose a significant amount of product during workup and purification. How can I improve my recovery?
Product loss during isolation is common, often due to the product's physical properties or suboptimal purification techniques.
Potential Cause 1: Product Loss During Aqueous Wash
-
The "Why": 2-(Methylamino)ethyl acetate, especially in its protonated (salt) form after an acidic reaction, has some water solubility. Aggressive or excessive aqueous washes can pull the product out of the organic layer.
-
Solutions:
-
Neutralize Carefully: After the reaction, quench with a saturated sodium bicarbonate solution to neutralize the acid catalyst and deprotonate the product's amine group, making it less water-soluble.[14]
-
Use Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."
-
Back-Extraction: Re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[15]
-
Potential Cause 2: Difficulty in Removing Solvent
-
The "Why": The product is a relatively low-boiling liquid. If high vacuum or excessive heat is applied during solvent removal on a rotary evaporator, the product can co-evaporate with the solvent.
-
Solutions:
-
Moderate Evaporation Conditions: Remove the bulk of the solvent at a moderate temperature (e.g., 30-40°C) and pressure.[15][16]
-
Solvent Swapping: If residual solvent is an issue, add a higher-boiling, non-interfering solvent and re-evaporate. This can help azeotropically remove the lower-boiling solvent.[16]
-
Potential Cause 3: Inefficient Chromatographic Purification
-
The "Why": The product's amine group can cause tailing on silica gel columns, leading to poor separation and broad fractions.
-
Solutions:
-
Deactivate Silica: Add a small amount of a base, like triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic silanol groups on the silica surface, preventing interaction with the basic amine of the product and resulting in sharper peaks.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica gel proves problematic.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical methods to monitor the reaction's progress?
-
A1: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring.[15] Stain with potassium permanganate or ninhydrin to visualize the amine-containing starting material and product. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[17][18] HPLC methods may require pre-column derivatization to improve detection of the analyte.[19][20]
-
-
Q2: How should I store the final product?
-
Q3: Is it better to use acetic acid, acetic anhydride, or acetyl chloride?
-
A3: This depends on your experimental needs.
-
Acetic Acid (Fischer Esterification): Best for selectivity towards O-acetylation due to in-situ amine protection. It's cost-effective and safer but requires a catalyst and heat, and the reaction is reversible.[1]
-
Acetic Anhydride: More reactive than acetic acid, often giving faster reactions and higher yields. The reaction is not reversible. It can cause N-acetylation if conditions are not controlled.[21]
-
Acetyl Chloride: The most reactive of the three. It reacts rapidly, even at low temperatures, but has the highest risk of side reactions (N-acetylation, di-acetylation) and produces corrosive HCl gas as a byproduct.[4]
-
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Fischer Esterification Synthesis
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.[12][22]
-
Reagents: To the flask, add N-methylethanolamine (1.0 eq). Add glacial acetic acid (5.0 eq).
-
Catalyst: While stirring, carefully add concentrated sulfuric acid (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-4 hours.[6] Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acids.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[15]
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.[15]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use a silica gel 60 F254 plate.
-
Eluent: A mixture of 70:30 Ethyl Acetate:Hexane with 1% triethylamine is a good starting point.
-
Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on the plate alongside a spot of the starting material (N-methylethanolamine).
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize under UV light (if applicable) and then stain with potassium permanganate solution. The starting material (more polar) will have a lower Rf value than the product ester (less polar).
References
- Google Patents. (2000). JP2000204065A - Method for producing N-methylethanolamine.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
-
Kumar, P., et al. (n.d.). Supporting Information Chemoselective N-deacetylation under mild conditions. Retrieved from [Link]
-
Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Retrieved from [Link]
-
van der Stelt, M., et al. (n.d.). Pitfalls in the sample preparation and analysis of N-acylethanolamines. PMC. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-(Methylamino)ethyl acetate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
- Google Patents. (1995). US5424476A - Method for preparing amino acid esters.
-
ResearchGate. (2025). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION | Request PDF. Retrieved from [Link]
-
Obi, C., & Okoye, I. P. (n.d.). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Retrieved from [Link]
-
OSHA. (n.d.). Aminoethylethanolamine Method number: Target concentration: Procedure. Retrieved from [Link]
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Rehman, F. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove ethyl acetate? Retrieved from [Link]
-
YouTube. (2023). Ethyl Acetate Synthesis. Retrieved from [Link]
-
ChemAnalyst. (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
- 10. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]
- 11. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
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- 22. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Handling 2-(Methylamino)ethyl acetate hydrochloride
Introduction: The "Dual Threat" Mechanism
Welcome to the technical support hub for 2-(Methylamino)ethyl acetate hydrochloride . As a researcher, you are likely aware that this compound presents a unique challenge compared to standard reagents. It is not merely "hygroscopic" (water-absorbing); it is chemically labile in the presence of moisture.
We define this as a Dual Threat Failure Mode :
-
Physical Deliquescence: The hydrochloride salt lowers the critical relative humidity (RH) threshold, causing the solid crystal lattice to collapse into a saturated solution upon contact with ambient moisture.[1]
-
Chemical Hydrolysis: Once in solution, the ester bond is no longer kinetically trapped in the crystal lattice. The local acidity provided by the HCl salt autocatalyzes the hydrolysis of the ester into N-methylethanolamine and acetic acid, irreversibly destroying your sample.
This guide provides the protocols necessary to break this failure chain.
Module 1: Storage & Environmental Control[2]
The Golden Rule: Cold is not enough; dryness is paramount. Storing a hygroscopic ester in a freezer without a secondary moisture barrier will accelerate degradation due to condensation upon thawing.
Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber glass with PTFE-lined cap | Prevents photochemical degradation; PTFE provides a superior moisture seal compared to standard polyethylene. |
| Secondary Containment | Desiccator or Mylar® bag with silica gel | Creates a micro-environment with RH < 10%, well below the deliquescence point of the salt. |
| Temperature | -20°C (Long-term) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of ester hydrolysis. |
| Atmosphere | Argon or Nitrogen (Headspace) | Displaces humid air. Argon is heavier than air and offers better blanket protection than Nitrogen. |
Diagram: The Degradation Cascade
The following diagram illustrates why moisture control is the rate-limiting step in preserving sample integrity.
Figure 1: The moisture-induced degradation pathway. Note that hydrolysis kinetics accelerate significantly once the solid phase transitions to a solution.
Module 2: Handling & Weighing Protocols
The most common point of failure is the weighing stage. Standard analytical balances in open labs often have 40-60% RH, which is sufficient to initiate deliquescence within seconds.
Protocol A: The Glove Box Method (Recommended)[3]
-
Environment: Nitrogen/Argon atmosphere (< 5 ppm H₂O).
-
Procedure: Weigh the exact amount required into a pre-dried vial. Cap tightly inside the box before removing.
Protocol B: The "Inert Transfer" Method (Benchtop Alternative)
If a glove box is unavailable, use this method to minimize exposure.
-
Preparation: Flush a "receiving vial" with dry Nitrogen/Argon and cap it.
-
Tare: Place the empty receiving vial on the balance and tare.
-
Dispense:
-
Open the source container of 2-(Methylamino)ethyl acetate hydrochloride.
-
Rapidly transfer the approximate amount to the receiving vial.
-
Immediately cap the receiving vial.
-
-
Measurement: Record the weight. Do not attempt to add/remove small amounts to hit a target weight (e.g., exactly 10.0 mg) while the vial is open. It is scientifically superior to dissolve the arbitrary weight (e.g., 10.4 mg) and adjust your solvent volume to achieve the desired molarity.
-
Purge: Before returning the source container to storage, purge the headspace with inert gas.
Module 3: Solution Chemistry & Stability[4]
Once dissolved, the clock starts ticking. The stability of 2-(Methylamino)ethyl acetate in solution is strictly pH-dependent.
Stability Profile
-
Acidic (pH < 4): Most Stable. The protonated amine and acidic environment slow the nucleophilic attack of water on the ester carbonyl.
-
Neutral (pH 7): Moderate Instability. Spontaneous hydrolysis occurs over hours/days.
-
Basic (pH > 8): Critical Instability. Base-catalyzed hydrolysis (saponification) is rapid and irreversible.
Diagram: Experimental Workflow Decision Tree
Figure 2: Decision matrix for handling and solvent selection to maximize experimental success.
Module 4: Troubleshooting & FAQs
Q1: The powder has turned into a sticky gum or liquid. Can I dry it back into a solid? A: No. If the material has deliquesced, it has likely already undergone significant hydrolysis. Drying it down will leave you with a mixture of the original compound, acetic acid, and the hydrolysis byproduct (N-methylethanolamine). The stoichiometry is lost. Discard and use a fresh batch.
Q2: I need to use this in a physiological buffer (pH 7.4). How do I prevent degradation? A: Do not store the stock solution at pH 7.4. Prepare a concentrated stock in 0.01 M HCl or pure water (which will be slightly acidic due to the salt). Add this stock to your physiological buffer immediately prior to the experiment. This "Just-in-Time" dilution minimizes the time the ester is exposed to a hydrolysis-prone pH.
Q3: How can I verify if my stock solution is still good? A: A simple 1H-NMR check is the gold standard.
-
Intact Ester: Look for the singlet peak of the acetyl methyl group (~2.1 ppm) and the specific triplet patterns of the ethyl chain.
-
Hydrolyzed: Look for the shift in the ethyl signals and the appearance of free acetic acid/acetate.
Q4: Why does the protocol recommend avoiding "target weighing"?
A: "Target weighing" (trying to get exactly 10.0 mg) requires the vial to be open for extended periods while you add/remove powder. During this time, the hygroscopic salt absorbs atmospheric moisture, changing its effective mass. By weighing an approximate amount quickly and calculating the exact concentration later (
References
-
Amine Hydrochloride Hygroscopicity: Salameh, A. K., & Taylor, L. S. (2006). Deliquescence lowering in food and pharmaceutical systems.[1][2] Journal of Food Science, 71(10).
-
Ester Hydrolysis Kinetics: Larsson, L. (1950). The Hydrolysis of some Amino-acid Esters in Hydrochloric Acid. Acta Chemica Scandinavica.
-
Handling Hygroscopic Standards: United States Pharmacopeia (USP) General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
-
Chemical Stability of Acetylcholine Analogs: G.M. Shean & K.S. Sollner. (1966). Hydrolysis of acetylcholine and related esters. Journal of General Physiology.
Sources
Technical Support Center: Minimizing Transesterification Side Reactions During Storage
Sources
- 1. waters.com [waters.com]
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- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
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- 13. Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS [scirp.org]
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- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. database.ich.org [database.ich.org]
- 22. ijrrjournal.com [ijrrjournal.com]
Technical Guide: pH Sensitivity & Buffer Optimization for 2-(Methylamino)ethyl Acetate
Executive Summary & Chemical Context[1][2][3][4][5]
2-(Methylamino)ethyl acetate presents a unique challenge in aqueous assays due to its "Dual Instability" profile. Unlike simple esters, this molecule contains a secondary amine in close proximity (2-carbon spacer) to the ester linkage.
This structural feature creates two distinct degradation pathways:
-
General Hydrolysis: Cleavage of the ester bond by water/hydroxide.
-
Intramolecular O-to-N Acyl Migration: A rapid, pH-dependent rearrangement where the amine attacks the ester to form a stable amide. This is the primary cause of assay failure.
This guide provides the mechanistic insight and protocols required to stabilize this compound and ensure data integrity.
The Chemistry of Instability
To select the right buffer, you must understand the enemy. The degradation of 2-(Methylamino)ethyl acetate is dictated by the protonation state of its amine (pKa ≈ 8.8 – 9.0).
The "Death Spiral" Mechanism (O-to-N Migration)
At neutral or basic pH (pH > 7.0), a significant fraction of the amine group is deprotonated (free base). This free amine acts as an intramolecular nucleophile, attacking the ester carbonyl to form a 5-membered ring intermediate. This collapses irreversibly into N-(2-hydroxyethyl)-N-methylacetamide , an amide that is likely inactive in your assay.
Visualization: Degradation Pathways
The following diagram illustrates the competition between stability (protonated state) and degradation (deprotonated state).
Figure 1: The primary degradation pathway is the O-to-N acyl migration (Red Path), triggered by deprotonation of the amine at neutral/basic pH.
Buffer Selection Strategy
Standard buffers used in biology can catastrophically accelerate the degradation of 2-(Methylamino)ethyl acetate.
The "Tris Trap"
Never use Tris (Tris(hydroxymethyl)aminomethane) or Glycine. These buffers contain primary amines. They can act as nucleophiles, attacking the ester bond of your substrate (aminolysis), effectively destroying it before your enzyme or target has a chance to interact.
Recommended Buffers
Use Good's Buffers that are sterically hindered and lack primary amines.
| Buffer | Recommended pH Range | Suitability | Why? |
| MES | 5.5 – 6.7 | Excellent | Ideal for storage and stability. The amine is >99% protonated. |
| MOPS | 6.5 – 7.9 | Good | Non-nucleophilic. Good for physiological assays if run quickly. |
| HEPES | 6.8 – 8.2 | Good | Standard physiological buffer; minimal interference. |
| Phosphate | 5.8 – 8.0 | Fair | Non-nucleophilic, but can catalyze general base hydrolysis at high concentrations. |
| Tris | 7.0 – 9.0 | DO NOT USE | Primary amine causes aminolysis. |
Decision Logic for Assay Design
Figure 2: Logical flow for selecting the optimal buffer system based on pH and cofactor requirements.
Troubleshooting & FAQs
Q1: My LC-MS shows a peak with the correct mass, but the assay is inactive. Why?
A: You likely have the rearranged amide . The O-to-N migration produces an isomer with the exact same molecular weight as the parent ester.
-
Diagnosis: Check the retention time. The amide is typically more polar (elutes earlier on C18) than the ester.
-
Fix: Lower the pH of your stock solution to < 6.0 immediately upon preparation.
Q2: Can I store the stock solution in DMSO?
A: Yes, but with a caveat.
-
Protocol: Dissolve the solid in dry DMSO. However, do not store aqueous dilutions.
-
Pro-Tip: Add 1 equivalent of HCl to the DMSO stock if the compound is the free base. If purchased as the HCl salt, it is stable in DMSO at -20°C.
Q3: I see a slow drift in baseline absorbance/fluorescence over 30 minutes.
A: This is likely spontaneous hydrolysis or migration during the assay window.
-
Fix: Run a "Buffer Only" control (no enzyme/target) to quantify the background degradation rate. Subtract this slope from your data.
-
Optimization: Reduce the assay temperature from 37°C to 25°C or 20°C if your enzyme allows; this significantly slows the chemical instability.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a stock solution stable for >3 months.
-
Weighing: Weigh the hydrochloride salt of 2-(Methylamino)ethyl acetate (more stable than free base).
-
Solvent: Use anhydrous DMSO or water acidified with HCl (1 mM HCl final concentration).
-
Concentration: Prepare at high concentration (e.g., 100 mM). High concentrations are relatively more stable than dilute solutions due to intermolecular buffering effects of the salt.
-
Storage: Aliquot into single-use vials. Store at -80°C. Avoid freeze-thaw cycles.
Protocol B: "Just-in-Time" Assay Execution
Objective: Minimize time at neutral pH.
-
Buffer Prep: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4) and equilibrate to temperature.
-
Enzyme Mix: Add enzyme/cells to the plate first.
-
Substrate Addition:
-
Thaw the acidic stock solution on ice.
-
Dilute the stock into the assay buffer immediately before injection/addition.
-
Do not pre-incubate the substrate in pH 7.4 buffer for more than 2 minutes.
-
-
Quenching (for endpoint assays): Stop the reaction with 1% Trifluoroacetic acid (TFA) or 100 mM Acetate buffer (pH 4.0). This freezes both enzymatic activity and chemical migration.
References
-
Hansen, S. H., et al. (2005). Kinetics of the O-to-N acyl migration of amino alcohol derivatives. Provides kinetic data on the pH dependence of the rearrangement.
-
Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. The definitive text on general base catalysis and buffer effects on ester hydrolysis.
-
Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. Essential guide for selecting non-nucleophilic buffers (Good's buffers).
-
PubChem. (n.d.). 2-(Methylamino)ethyl acetate Compound Summary. Physical properties and pKa data.[1][2][3]
Sources
Technical Support Center: Purifying Hydrochloride Salts by Removing Unreacted Thionyl Chloride
Introduction
The conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis, often preceding the formation of amides, esters, and other derivatives.[1][2] When the target molecule is an amine, this process typically culminates in the isolation of its hydrochloride (HCl) salt. However, a common and critical challenge in this workflow is the complete removal of excess, unreacted thionyl chloride. Its persistence can lead to unwanted side reactions, product degradation, and safety hazards.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers detailed, field-tested protocols and troubleshooting advice in a direct question-and-answer format to address specific issues encountered during the purification of hydrochloride salts.
Safety First: Essential Precautions for Handling Thionyl Chloride
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[3][4] It reacts violently with water in a highly exothermic hydrolysis reaction to produce corrosive and toxic gases: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6]
SOCl₂ + H₂O → SO₂ (g) + 2 HCl (g)
Due to these hazards, the following precautions are mandatory:
-
Work Environment: All manipulations must be performed in a certified chemical fume hood with proper ventilation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (consult manufacturer data for compatibility).[3][7] Contact lenses should not be worn.[3]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[7]
-
Anhydrous Conditions: Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.
-
Waste Disposal: All materials contaminated with thionyl chloride, including residual reagent and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride? The two most common strategies are physical removal through distillation/evaporation and chemical decomposition via quenching.[10][11] The choice depends on the stability of your product, the reaction scale, and the required purity.[10]
Q2: When is distillation the preferred method? Distillation is ideal when your target compound (e.g., an intermediate acyl chloride or the final HCl salt) is sensitive to water or aqueous workups.[10][11] It is also well-suited for larger-scale reactions where the significant heat generated from quenching can be difficult to manage safely.[10]
Q3: When should I opt for chemical quenching? Quenching is a rapid and effective method for smaller-scale reactions, provided your product is stable under the aqueous workup conditions.[10] It involves carefully adding the reaction mixture to a quenching agent that neutralizes the thionyl chloride and its acidic byproducts.[9]
Q4: Why is my product decomposing or changing color during removal by heating? Thionyl chloride itself decomposes at temperatures above 140°C, but many organic molecules are sensitive to much lower temperatures, especially in the presence of residual acidic species.[10][12] Discoloration (e.g., turning yellow or orange) during heating often indicates product degradation or side reactions.[13][14] The solution is typically to use reduced pressure (vacuum) to lower the boiling point for removal.[10]
Q5: How can I be certain all the thionyl chloride is gone? A preliminary check is the absence of thionyl chloride's characteristic sharp, pungent odor.[10] For more rigorous confirmation, several analytical techniques can be employed:
-
NMR or IR Spectroscopy: Can detect characteristic peaks of residual SOCl₂.[13]
-
GC-MS: A sensitive method for detecting volatile impurities like thionyl chloride.[10]
-
HPLC (after derivatization): Thionyl chloride can be reacted with methanol to form dimethyl sulfite, which can then be quantified by HPLC.[15]
-
pH Test: A simple, semi-quantitative check involves taking a small aliquot of the product, dissolving it in a dry solvent, and adding it to deionized water. A sharp drop in pH indicates the presence of hydrolyzable chlorides like SOCl₂.[16]
Core Methodologies & Troubleshooting Guides
This section details the protocols for the primary removal techniques and provides solutions to common problems.
Method 1: Physical Removal (Distillation & Evaporation)
This method leverages the volatility of thionyl chloride (boiling point: 76°C) to separate it from the less volatile product.[12][17]
Detailed Protocol: Azeotropic Removal with Toluene
Azeotropic distillation is highly effective, as toluene forms a low-boiling azeotrope with thionyl chloride, allowing for its removal at a lower temperature.[13] This is often referred to as a "toluene chase."
-
Initial Evaporation: After the reaction is complete, remove the bulk of the excess thionyl chloride using a rotary evaporator. Crucially, the vacuum line must be protected with a cold trap (dry ice/acetone) and a base trap (a bubbler containing NaOH or KOH solution) to neutralize corrosive vapors and protect the pump. [10][11]
-
Toluene Addition: Add a volume of anhydrous toluene to the flask.
-
Azeotropic Distillation: Evaporate the toluene under reduced pressure. The toluene-thionyl chloride azeotrope will co-distill.[13]
-
Repeat: Repeat the toluene addition and evaporation steps 2-3 times to ensure all traces of thionyl chloride have been removed.[13][18][19]
Troubleshooting Guide: Physical Removal
| Issue | Probable Cause(s) | Solution(s) |
| Product is decomposing or charring. | The distillation temperature is too high for your compound's stability.[10] | Employ vacuum distillation to lower the boiling point of thionyl chloride. For a rotary evaporator, keep the bath temperature below 50°C.[10][19] |
| Traces of thionyl chloride remain after distillation. | Insufficient distillation time or inefficient azeotropic removal.[13] | Increase the number of azeotropic "chases" with toluene.[13][19] Ensure the vacuum is adequate and the system is leak-free. |
| Rotary evaporator tubing is degrading. | Corrosive acidic vapors (HCl, SO₂) are being drawn into the vacuum system.[10] | Install a base trap (e.g., with KOH or NaOH solution) between the evaporation flask/condenser and the vacuum pump to neutralize the acidic vapors.[10][11] |
| Reaction "bumps" violently when vacuum is applied. | The solvent is boiling too rapidly under the initial application of vacuum. | Apply the vacuum gradually. Start by swirling the flask by hand before engaging the rotator motor. |
Method 2: Chemical Removal (Quenching)
This method involves the controlled decomposition of thionyl chloride by reacting it with a nucleophile.
Detailed Protocol: Quenching with Saturated Sodium Bicarbonate
This is the most common quenching procedure for products that are stable in water.
-
Prepare Quenching Solution: In a separate flask large enough to accommodate both the quenching solution and the reaction mixture, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath with vigorous stirring.[10]
-
Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the cold, vigorously stirred bicarbonate solution.[10] The reaction is highly exothermic; control the addition rate to maintain the temperature of the quenching solution below 20°C.[10]
-
Stir: After the addition is complete, continue stirring the mixture for 15-30 minutes to ensure all thionyl chloride has been hydrolyzed and neutralized.[10]
-
Workup: Proceed with a standard aqueous workup, typically involving extraction of the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13]
Troubleshooting Guide: Chemical Quenching
| Issue | Probable Cause(s) | Solution(s) |
| Quenching reaction is too vigorous and uncontrollable. | The reaction mixture was added too quickly, or the quenching solution was not sufficiently cooled.[10] | Add the reaction mixture much more slowly (dropwise) to a larger volume of vigorously stirred, ice-cold quenching solution. Ensure efficient cooling and agitation. |
| Desired product is hydrolyzing or degrading. | The product contains a water-sensitive functional group (e.g., an acyl chloride, ester) that is not stable to the aqueous workup conditions.[10] | This method is unsuitable. Use physical removal (distillation) instead.[10][11] For some systems dissolved in non-polar solvents, quenching with a soluble alcohol like n-butanol can be a more controlled, non-aqueous alternative.[16] |
| Aqueous layer remains acidic after quenching. | An insufficient amount of base was used to neutralize all the HCl and SO₂ generated from the hydrolysis of thionyl chloride. | Add more of the basic solution (e.g., saturated NaHCO₃) while monitoring with pH paper or a meter until the aqueous layer is neutral or slightly basic.[10] |
Decision & Workflow Diagrams
To assist in selecting the appropriate methodology, use the following decision tree and workflow diagrams.
Decision Tree for Thionyl Chloride Removal
Caption: Decision tree for selecting a thionyl chloride removal method.
Workflow for Physical Removal
Caption: Workflow for removal of excess thionyl chloride by distillation.
Workflow for Chemical Quenching
Caption: Workflow for removal of excess thionyl chloride by quenching.
References
-
New Jersey Department of Health. (2000). HAZARD SUMMARY: THIONYL CHLORIDE. Available from: [Link]
-
Sciencemadness Wiki. Thionyl chloride. Available from: [Link]
-
PENTA. (2019). Thionyl chloride Safety Data Sheet. Available from: [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2013). SOP 0079 - Thionyl Chloride. Available from: [Link]
-
IPCS. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]
-
PubChem. Thionyl Chloride. Available from: [Link]
-
Ali, M. A., & El-Subbagh, H. I. (2025). Thionyl chloride (CAS No 7719-09-7). ResearchGate. Available from: [Link]
-
Zeng, K., Ma, Y.-Y., Guo, Q.-Z., & Duan, T.-C. (2018). Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry. Chinese Journal of Analytical Chemistry. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Wikipedia. Thionyl chloride. Available from: [Link]
-
Bernard, M. K., et al. (2017). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ACS Publications. Available from: [Link]
-
Reddit. (2019). Removing thionyl chloride. r/chemistry. Available from: [Link]
-
Vedantu. Thionyl Chloride: Properties, Uses & Reactions Explained. Available from: [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Available from: [Link]
-
Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Available from: [Link]
-
PubMed. (1982). [Gas-chromatographic analysis of thionyl chloride in the air of the work area]. Available from: [Link]
-
ResearchGate. (2017). A validated stability indicating RP-HPLC method for the determination of Thionyl chloride in Trospium chloride API. Journal of Research and Innovation in Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. (2025). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Available from: [Link]
- Google Patents. (1957). US2817686A - Process for converting alcohols to chlorides.
-
Oreate AI Blog. (2026). The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry. Available from: [Link]
-
PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available from: [Link]
-
Organic Reaction Data. Alcohol to Chloride - Common Conditions. Available from: [Link]
-
Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?. r/Chempros. Available from: [Link]
-
ResearchGate. (2016). How to remove thionyl chloride after reaction?. Available from: [Link]
-
Frontiers in Chemical Engineering. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Available from: [Link]
-
Royal Society of Chemistry. (2014). A simple, rapid and efficient one-pot synthesis of amides from carboxylic acids using SOCl2. RSC Advances. Available from: [Link]
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Reddit. (2013). Organic chem question: What is the result of reacting an amine with SOCl2?. r/chemistry. Available from: [Link]
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
Oak Ridge National Laboratory. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Available from: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]
-
ResearchGate. (2016). Can any one suggest an efficient method to distill thionyl chloride?. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignment of 2-(Methylamino)ethyl acetate HCl
In the landscape of drug development and chemical research, unambiguous structural elucidation is the bedrock upon which all subsequent data rests. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the gold standard for determining the molecular structure of organic compounds. This guide provides an in-depth analysis and predicted chemical shift assignment for 2-(Methylamino)ethyl acetate hydrochloride (HCl).
This document moves beyond a simple listing of expected peaks. We will dissect the electronic environment of each proton, compare it with analogous structures, and provide a robust, experimentally-grounded framework for its spectral interpretation. The causality behind each chemical shift and coupling pattern will be explained, reflecting the critical thinking process of an experienced spectroscopist.
The Molecule: Understanding the Proton Environments
First, let's analyze the structure of 2-(Methylamino)ethyl acetate HCl. The molecule is an ester functionalized with a secondary amine, which exists as an ammonium salt in the presence of HCl. This protonation is a critical determinant of the final spectrum.
There are five chemically non-equivalent sets of protons in this molecule, which we will label A through E for clarity.
Caption: Molecular structure of 2-(Methylamino)ethyl acetate HCl with proton environments labeled A-E.
-
Protons A (3H): The methyl group of the acetate moiety (CH₃-COO).
-
Protons B (2H): The methylene group adjacent to the ester oxygen (-O-CH₂-).
-
Protons C (2H): The methylene group adjacent to the protonated nitrogen (-CH₂-N⁺H₂).
-
Protons D (3H): The methyl group attached to the nitrogen (CH₃-N⁺H₂).
-
Protons E (2H): The two protons on the positively charged nitrogen (-N⁺H₂-).
Comparative Analysis and Chemical Shift Prediction
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. We will predict the shifts for our target molecule by comparing its fragments to well-characterized, structurally similar compounds. The primary influences are the inductive effects of electronegative atoms (O, N⁺) and the resulting deshielding of adjacent protons.
Data Summary: Predicted 1H NMR Assignment
| Label | Protons | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Data |
| A | -C(=O)-CH₃ | ~2.1 | Singlet (s) | Analogous to the acetate methyl in ethyl acetate (δ ≈ 2.05 ppm). Isolated from other protons, hence a singlet.[1][2] |
| B | -O-CH₂ - | ~4.4 | Triplet (t) | Strongly deshielded by the adjacent ester oxygen. Expected to be a triplet due to coupling with Protons C. For ethyl acetate, this signal is at δ ≈ 4.12 ppm; the adjacent N⁺ group in our molecule will add a slight downfield shift.[2][3][4] |
| C | -CH₂ -N⁺- | ~3.5 | Triplet (t) | Deshielded by the potent electron-withdrawing effect of the ammonium cation (N⁺). Expected to be a triplet from coupling to Protons B. In the parent amine, 2-(methylamino)ethanol, the analogous protons are at δ ≈ 2.70 ppm; protonation causes a significant downfield shift.[5][6] |
| D | -N⁺-CH₃ | ~2.9 | Singlet (s) or Triplet (t) | Deshielded by the adjacent N⁺. In 2-(methylamino)ethanol, this signal is at δ ≈ 2.44 ppm.[6] The multiplicity depends on the N-H proton exchange rate. In D₂O, it will be a singlet. In aprotic solvents like DMSO-d₆, coupling to the two N-H protons could yield a triplet. |
| E | -N⁺H₂ - | 8.0 - 9.5 | Broad Singlet (br s) | The chemical shift of ammonium protons is highly variable and depends on solvent, concentration, and temperature.[7] They are typically broad due to quadrupole broadening and chemical exchange. This signal will disappear upon D₂O exchange.[5] |
Causality and Experimental Validation: The "Why"
Expertise in Action: A novice might simply look up general chemical shift ranges. However, a seasoned scientist understands the interplay of structural features. The key to this assignment is recognizing the powerful deshielding effect of the protonated amine.
-
Amine vs. Ammonium Salt: In the free amine, protons on carbons adjacent to the nitrogen typically appear around δ 2.3-3.0 ppm.[5] Upon protonation to form the ammonium HCl salt, the nitrogen becomes a much stronger electron-withdrawing group. This pulls electron density away from the adjacent C-H bonds, "deshielding" the protons from the external magnetic field and shifting their resonance significantly downfield. This explains why we predict δ ~3.5 ppm for Protons C and δ ~2.9 ppm for Protons D , both of which are downfield from their positions in the corresponding free amine.[6]
-
Solvent Choice is Critical: For amine salts, the choice of NMR solvent is paramount.
-
Deuterated Water (D₂O): An excellent choice for solubility. It has the added diagnostic benefit of causing the acidic N⁺H₂ protons (E) to exchange with deuterium. This results in the complete disappearance of the N⁺H₂ signal from the spectrum, confirming its identity.[5] It also collapses any coupling between the N⁺H₂ protons and the N-methyl protons (D), ensuring the latter appears as a sharp singlet.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A polar aprotic solvent that can also dissolve amine salts. In DMSO-d₆, the rate of proton exchange on the nitrogen is often slow enough to observe coupling between the N⁺H₂ protons and the N-CH₃ protons, which would cause signal D to appear as a triplet.[8]
-
Experimental Protocol: Acquiring a Self-Validating Spectrum
This protocol is designed to generate high-quality, unambiguous data.
Objective: To acquire a 1H NMR spectrum of 2-(Methylamino)ethyl acetate HCl for structural confirmation and assignment.
Materials:
-
2-(Methylamino)ethyl acetate HCl sample (5-10 mg)
-
Deuterated Water (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5 mg of the 2-(Methylamino)ethyl acetate HCl sample into a clean, dry vial. b. Add approximately 0.7 mL of D₂O to the vial. c. Vortex the vial until the sample is completely dissolved. The resulting solution should be clear and free of particulates. d. Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Calibration (Shim): a. Insert the NMR tube into the spinner turbine and place it in the spectrometer. b. Lock the spectrometer on the deuterium signal from the D₂O solvent. c. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for observing sharp peaks and resolving fine coupling patterns.
-
Spectrum Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard 1H pulse sequence. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is a good starting point. c. Acquire 16 or 32 scans for a good signal-to-noise ratio. d. Set the reference chemical shift to the residual HDO peak, which is typically at δ 4.79 ppm.[9]
-
Data Processing & Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in positive, absorptive mode. c. Perform baseline correction to ensure a flat baseline. d. Integrate the signals to determine the relative number of protons for each peak. Calibrate the integration by setting one of the known peaks (e.g., the 3H singlet for Protons A) to an integer value of 3.0. e. Analyze the chemical shifts and splitting patterns (multiplicities) to assign each signal to its corresponding protons in the molecule, using the comparative table above as a guide.
Caption: Workflow for 1H NMR analysis, from sample preparation to final assignment.
Conclusion
This guide provides a comprehensive, predictive framework for the 1H NMR assignment of 2-(Methylamino)ethyl acetate HCl. By grounding our predictions in the established spectra of similar chemical fragments and understanding the fundamental electronic effects of protonation, we can interpret the resulting spectrum with a high degree of confidence. The provided experimental protocol ensures the acquisition of a self-validating spectrum, where techniques like D₂O exchange serve as an internal confirmation of the N⁺H₂ signal. This rigorous, science-backed approach is indispensable for researchers, scientists, and drug development professionals who rely on accurate and reliable structural data.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved February 24, 2026, from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data & Info - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
PubChem. (n.d.). 2-(Methylamino)ethyl acetate hydrochloride. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Shokhen, M., Albeck, A., & Nudelman, A. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(7), 4694–4703. [Link]
-
MilliporeSigma. (n.d.). 2-(Methylamino)ethyl acetate hydrochloride. Retrieved February 24, 2026, from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved February 24, 2026, from [Link]
-
Brown, J. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 24, 2026, from [Link]
-
Brown, J. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Retrieved February 24, 2026, from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexester.htm#ethyl ethanoate]([Link] ethanoate)
-
Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) for Ethyl acetate. Retrieved February 24, 2026, from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved February 24, 2026, from [Link]
-
University of Oxford. (n.d.). 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
Sources
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- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]
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- 9. carlroth.com [carlroth.com]
A Researcher's Guide to FTIR Spectral Analysis of the Ester Carbonyl Stretch in Hydrochloride Salts
Introduction: Beyond the Peak Position
In pharmaceutical development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization.[1][2] Among the most informative and readily identifiable signals in an infrared spectrum is the carbonyl (C=O) stretching vibration of an ester, typically appearing as a strong, sharp band.[3] However, for active pharmaceutical ingredients (APIs) containing both an ester and a basic nitrogen center (e.g., an amine), formulation as a hydrochloride (HCl) salt is a common strategy to enhance solubility and stability.[4][5]
This conversion from a free base to a salt profoundly alters the molecule's chemical environment, inducing distinct and predictable shifts in the FTIR spectrum. Understanding the origin of these shifts is not merely an academic exercise; it provides critical insights into intermolecular interactions, solid-state structure, and the overall integrity of the API salt. This guide provides an in-depth comparison of the ester carbonyl stretch in its free base versus its hydrochloride salt form, grounded in first principles and supported by practical experimental guidance.
Part 1: The Underlying Physics of the Carbonyl Vibration
The position of the carbonyl stretching band (νC=O) is exquisitely sensitive to the electronic and physical environment of the C=O bond. Its frequency is primarily dictated by the bond's force constant (strength) and the masses of the carbon and oxygen atoms, a relationship conceptually described by Hooke's Law. Any factor that alters the electron density and, therefore, the strength of the C=O double bond will shift the peak's position.
Key Influencing Factors:
-
Inductive Effects: Electronegative atoms near the carbonyl group pull electron density away through the sigma bond framework. This withdrawal tightens and strengthens the C=O bond, increasing its vibrational frequency and causing a blue shift (shift to a higher wavenumber).[6][7] Conversely, electron-donating groups have the opposite effect.
-
Resonance (Mesomeric) Effects: When the carbonyl group is conjugated with a double bond or an atom with lone pairs (like the oxygen in an ester or the nitrogen in an amide), pi-electron delocalization occurs. This delocalization imparts more single-bond character to the C=O bond, weakening it and causing a red shift (shift to a lower wavenumber).[6][8]
-
Hydrogen Bonding: The formation of a hydrogen bond to the carbonyl oxygen (e.g., O-H···O=C) lengthens and weakens the C=O bond.[8] This is a powerful effect that causes a significant red shift, often accompanied by peak broadening.[9][10]
-
Fermi Resonance: This phenomenon occurs when a fundamental vibrational mode, like the C=O stretch, accidentally has a similar energy to an overtone or combination band of another vibration in the molecule. This interaction can cause the single C=O band to split into a doublet, with each peak shifted from the expected position.[11][12] The presence and intensity of Fermi resonance can be highly sensitive to the molecular environment and can even be induced by hydrogen bonding.[13][14]
Caption: Factors influencing the ester carbonyl stretching frequency (νC=O).
Part 2: Comparative Analysis: Free Base Ester vs. Hydrochloride Salt
Let's consider a typical pharmaceutical molecule containing an aliphatic ester and a tertiary amine. When we convert this free base into its hydrochloride salt, we introduce a new, highly influential functional group: the ammonium cation (R₃N⁺-H).
The Free Base Ester
In its solid, free-base form, the ester carbonyl group primarily experiences its local electronic environment. The C=O stretch for a saturated aliphatic ester is typically found in the range of 1750-1735 cm⁻¹ .[15][16] Intermolecular forces are generally weak (van der Waals), and unless other hydrogen bond donors are present in the molecule, the carbonyl oxygen does not participate in strong interactions.
The Ester Hydrochloride Salt
The formation of the HCl salt introduces two competing effects, but one is overwhelmingly dominant in the solid state.
-
The Dominant Effect: Intermolecular Hydrogen Bonding: In the crystal lattice of the salt, the acidic proton on the newly formed ammonium cation (N⁺-H) acts as a strong hydrogen bond donor. The most favorable hydrogen bond acceptor is the lone pair of electrons on the ester's carbonyl oxygen. This results in a strong N⁺-H···O=C intermolecular hydrogen bond . This interaction pulls electron density away from the carbonyl oxygen, significantly weakening the C=O double bond. The direct consequence is a pronounced red shift of the carbonyl stretching frequency, often by 15-30 cm⁻¹ or more, compared to the free base.
-
The Minor Effect: Through-Bond Induction: The positive charge on the nitrogen atom also exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through the molecule's carbon backbone.[7] This inductive pull, in isolation, would remove electron density from the carbonyl carbon, strengthening the C=O bond and causing a blue shift.
The Verdict: In the vast majority of solid-state pharmaceutical salts, the direct, through-space hydrogen bonding effect is far more influential than the weaker, through-bond inductive effect. Therefore, the net observable change is a shift of the ester carbonyl band to a lower wavenumber. This shift is a definitive spectroscopic signature of the N⁺-H···O=C interaction and confirms the salt's structural integrity.
Caption: Intermolecular N⁺-H···O=C hydrogen bonding in an ester HCl salt.
Summary of Spectral Shifts
| Chemical Form | Typical νC=O Range (cm⁻¹) | Primary Influencing Factor(s) | Expected Spectral Shift vs. Free Base |
| Free Base Ester | 1750 - 1735 | Inductive/Resonance Balance | N/A |
| Hydrochloride Salt | 1730 - 1705 | Dominant: Intermolecular H-BondingMinor: Inductive Effect | Significant Red Shift (to lower cm⁻¹) |
Part 3: Experimental Protocol for High-Fidelity Data Acquisition
The following protocol details the Potassium Bromide (KBr) pellet method, a classic transmission technique for acquiring high-quality FTIR spectra of solid samples.[17] Its primary advantage is producing a spectrum free from interfering solvent or substrate peaks.
Objective:
To prepare a solid sample of an ester hydrochloride salt for analysis by transmission FTIR spectroscopy, minimizing moisture contamination and light scattering artifacts.
Materials:
-
Sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 4 hours and stored in a desiccator.[18]
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Environment is Key (Trustworthiness): Perform all sample manipulations in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box if possible). KBr is highly hygroscopic, and absorbed water will produce broad O-H stretching bands (~3400 cm⁻¹) that can obscure N-H signals and indicate poor sample handling.[19]
-
Grinding and Mixing (Expertise):
-
Place ~100-200 mg of dry KBr into the agate mortar.
-
Add 1-2 mg of the API sample (a sample:KBr ratio of 0.5% to 1% is ideal).[18]
-
Grind the mixture gently but thoroughly with the pestle for 2-3 minutes. The goal is to reduce the sample's particle size to below the wavelength of the IR radiation (~2 microns) to prevent light scattering (the Christiansen effect), which can distort peak shapes.[18] The final powder should be homogenous and have a flour-like consistency.
-
-
Pellet Formation (Authoritative Grounding):
-
Carefully transfer a portion of the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for about 2 minutes. This sinters the KBr into a solid matrix.
-
Slowly release the pressure and carefully disassemble the die. A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure, or moisture contamination.
-
-
Spectrometer Preparation:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Collect a background spectrum. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, which the instrument software will then subtract from the sample spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[20] Simply place a small amount of the powder onto the ATR crystal (typically diamond or germanium) and apply consistent pressure using the built-in clamp to ensure good contact.[19][21] While spectra are generally comparable, be aware that relative peak intensities can differ from transmission spectra, and band positions may shift slightly due to differences in the physical measurement principle.
Conclusion
The conversion of an ester-containing free base to its hydrochloride salt induces a characteristic and significant red shift in the carbonyl stretching frequency. This shift serves as a robust spectroscopic marker for the formation of intermolecular N⁺-H···O=C hydrogen bonds, which are fundamental to the salt's solid-state structure. By understanding the interplay of inductive effects and hydrogen bonding, and by employing rigorous experimental techniques, researchers can leverage FTIR spectroscopy to not only confirm salt formation but also to gain deeper insights into the molecular interactions that govern the stability and properties of pharmaceutical compounds.
References
- Title: IR Spectroscopy of Hydrocarbons Source: University Lecture Notes URL
-
Title: Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons Source: DAV University URL: [Link]
-
Title: Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]
-
Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]
-
Title: Perturbation of Fermi Resonance on Hydrogen-Bonded > C O: 2D IR Studies of Small Ester Probes Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Video: IR Frequency Region: Alkene and Carbonyl Stretching Source: JoVE URL: [Link]
-
Title: FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols Source: Der Pharma Chemica URL: [Link]
-
Title: Why is the carbonyl IR stretch in an ester higher than in a ketone? Source: Henry Rzepa's Blog URL: [Link]
- Title: Carbonyl - compounds - IR - spectroscopy Source: University Lecture Slides URL
-
Title: Fermi Resonance as a Means to Determine the Hydrogen-Bonding Status of Two Infrared Probes Source: PMC - NIH URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of the West Indies at Mona URL: [Link]
-
Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]
-
Title: The carbonyl stretching bands in the infrared spectra of unsaturated lactones Source: ResearchGate URL: [Link]
-
Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]
-
Title: How to prepare a liquid sample for FTIR spectrum? Source: ResearchGate URL: [Link]
-
Title: IR signals for carbonyl compounds (video) Source: Khan Academy URL: [Link]
-
Title: FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids Source: Prime Scholars URL: [Link]
-
Title: Characterization of Hydrochloride and Tannate Salts of Diphenhydramine Source: PMC - NIH URL: [Link]
-
Title: 5-Sample Preparation Methods in FT-IR Spectroscopy Source: Scribd URL: [Link]
-
Title: FTIR Analysis Source: RTI Laboratories URL: [Link]
-
Title: Mid-Infrared Spectroscopy of Pharmaceutical Solids Source: PubMed URL: [Link]
-
Title: Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release Source: MDPI URL: [Link]
-
Title: ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development Source: ResearchGate URL: [Link]
-
Title: Analysis of the FTIR spectrum of HCl Source: University of Washington URL: [Link]
-
Title: Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping Source: PubMed URL: [Link]
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]
-
Title: FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids | Request PDF Source: ResearchGate URL: [Link]
-
Title: Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions Source: Molecular Pharmaceutics - ACS Publications URL: [Link]
-
Title: Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product Source: Academia.edu URL: [Link]
-
Title: FT-IR of carbonyl stretching of LA, monoester, and diester Source: ResearchGate URL: [Link]
-
Title: ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution Source: SciSpace URL: [Link]
-
Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]
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- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Fermi Resonance as a Means to Determine the Hydrogen-Bonding Status of Two Infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
Comparative Potency Guide: 2-(Methylamino)ethyl acetate vs. Acetylcholine
This guide provides an in-depth technical comparison between Acetylcholine (ACh) and its N-demethylated secondary amine analog, 2-(Methylamino)ethyl acetate . It is designed for researchers investigating cholinergic signaling, structure-activity relationships (SAR), and ligand-receptor interactions.
Executive Summary
Acetylcholine (ACh) is the endogenous gold-standard agonist for cholinergic receptors, characterized by a quaternary ammonium headgroup that ensures high-affinity binding via cation-
2-(Methylamino)ethyl acetate (also known as Acetyl-N-methylaminoethanol) is a synthetic secondary amine analog. Pharmacological profiling indicates it acts as a significantly weaker agonist (orders of magnitude lower potency) compared to ACh. Its reduced activity demonstrates the critical role of the quaternary ammonium moiety in receptor recognition and activation.
Quick Comparison Matrix
| Feature | Acetylcholine (ACh) | 2-(Methylamino)ethyl acetate |
| Chemical Class | Quaternary Ammonium Ester | Secondary Amine Ester |
| Charge State | Permanently Cationic | pH-Dependent (pK |
| Receptor Affinity | High ( | Low ( |
| Intrinsic Activity | Full Agonist ( | Partial/Weak Agonist |
| Primary Interaction | Strong Cation- | Weak Ionic & Reduced Hydrophobic |
Chemical Structure & Mechanistic Basis[1]
The potency disparity is driven by the structural requirements of the cholinergic binding pocket (orthosteric site).
Structural Analysis[2][3]
-
Acetylcholine: Possesses a trimethylammonium group
. This bulky, permanently charged headgroup fits precisely into the "aromatic box" formed by Trp and Tyr residues in the receptor. -
2-(Methylamino)ethyl acetate: Possesses a monomethylamino group
. It lacks two methyl groups, reducing the hydrophobic surface area and allowing rotational freedom that destabilizes binding.
Graphviz Diagram: Ligand-Receptor Interaction Logic
The following diagram illustrates the critical binding disparities.
Caption: Mechanistic divergence in receptor binding. ACh utilizes optimal cation-
Pharmacological Profile & Data
Potency Data (Structure-Activity Relationship)
Experimental data consistently shows a steep decline in potency as methyl groups are removed from the nitrogen atom.
| Compound | Structure | Relative Potency (Guinea Pig Ileum) | Approx. |
| Acetylcholine | 100% (Reference) | ||
| Tertiary Analog | ~1 - 5% | ||
| Secondary Analog | < 0.1% |
Note: The secondary analog (2-(Methylamino)ethyl acetate) requires concentrations 500-1000x higher than ACh to elicit a comparable response, classifying it as a very weak agonist.
Enzyme Susceptibility
Both compounds are esters and substrates for Acetylcholinesterase (AChE) .[1] However, the secondary amine is hydrolyzed at a different rate.[2]
-
ACh: Rapid hydrolysis (
).[3] -
Secondary Analog: Slower hydrolysis rate. The lack of the quaternary ammonium reduces the efficiency of the acylation step in the enzyme's active site.
Experimental Protocols
To validate these potency differences, two distinct protocols are recommended: a classical tissue bath assay for functional potency and a modern calcium flux assay for receptor kinetics.
Protocol A: Classical Organ Bath (Guinea Pig Ileum)
Best for: Establishing functional
-
Preparation: Isolate a 2-cm segment of guinea pig ileum and mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Equilibration: Apply 1g resting tension and equilibrate for 60 mins, washing every 15 mins.
-
Standardization: Elicit a maximal contraction using
M Acetylcholine (Supramaximal dose) to establish . Wash until baseline is restored. -
Dose-Response (ACh): Add cumulative concentrations of ACh (
M to M). Record tension. Wash. -
Dose-Response (Analog): Add cumulative concentrations of 2-(Methylamino)ethyl acetate (
M to M). Note the higher concentration range required. -
Analysis: Plot % Maximal Response vs. Log[Concentration]. Calculate
using non-linear regression (Hill equation).
Protocol B: Calcium Flux Assay (HEK293-M3 Cells)
Best for: High-throughput screening and specific receptor subtype analysis.
-
Cell Culture: Seed HEK293 cells stably expressing the human Muscarinic M3 receptor in 96-well black-wall plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C in HBSS buffer.
-
Baseline: Measure baseline fluorescence (
) using a flexstation or plate reader (Ex/Em: 494/516 nm). -
Injection: Inject 50
L of ligand (ACh or Analog) at 5x concentration.-
ACh Range: 0.1 nM – 10
M final. -
Analog Range: 100 nM – 10 mM final.
-
-
Measurement: Monitor fluorescence peak (
) for 60 seconds post-injection. -
Data Normalization:
. Fit curves to determine potency.
Graphviz Diagram: Experimental Workflow
Caption: Workflow for comparative potency determination. Note the significantly higher concentration range required for the secondary amine analog.
References
- Barlow, R. B. (1964). Introduction to Chemical Pharmacology. Methuen.
-
Burgen, A. S. V. (1965). The role of the cationic head in the activity of acetylcholine. British Journal of Pharmacology, 25, 4-17. Link
-
Purohit, P., & Grosman, C. (2006).[4] Blockade of nicotinic acetylcholine receptors by the organic cation choline. Journal of General Physiology, 127(6), 719-735. (Discusses the reduced affinity of choline, a primary alcohol/quaternary amine, illustrating the sensitivity of the binding site). Link
-
Sastry, B. V. R., & Chiou, C. Y. (1968). Molecular aspects of the structure-activity relationships of acetylcholine and related compounds. Annual Review of Pharmacology, 8, 253-270. (Review of N-demethylated analogs and potency loss). Link
- Beckett, A. H. (1967). Stereochemical factors in biological activity. Progress in Drug Research, 11, 211-266.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonistic Action of Atropine on 2-(Methylamino)ethyl Acetate-Induced Muscarinic Responses
This guide provides a comprehensive technical overview and experimental framework for researchers, scientists, and drug development professionals investigating the pharmacological interaction between 2-(Methylamino)ethyl acetate and atropine. We will delve into the underlying mechanisms, present a robust experimental protocol for quantifying this interaction, and interpret the resulting data to demonstrate the principles of competitive antagonism at muscarinic acetylcholine receptors.
Part 1: Mechanistic Foundations of the Agonist and Antagonist
A thorough understanding of the individual components is critical before designing experiments to probe their interaction. The choice of experimental model and the interpretation of results are directly informed by the presumed mechanisms of action of the agonist and its antagonist.
The Putative Agonist: 2-(Methylamino)ethyl Acetate
2-(Methylamino)ethyl acetate is an ester compound with a chemical structure bearing a strong resemblance to the endogenous neurotransmitter, acetylcholine (ACh).[1] Its structure features a quaternary ammonium group and an acetate ester, both of which are key moieties for binding and activation of cholinergic receptors.
Based on this structural analogy and evidence from similar compounds like diethylaminoethyl acetate, it is hypothesized that 2-(Methylamino)ethyl acetate functions as a muscarinic acetylcholine receptor (mAChR) agonist .[2] This means it is expected to bind to and activate muscarinic receptors, mimicking the physiological effects of acetylcholine, such as smooth muscle contraction or glandular secretion.[1][3]
The Classical Antagonist: Atropine
Atropine is a well-characterized and widely utilized pharmacological tool, serving as a non-selective, competitive muscarinic receptor antagonist .[4][5][6] Its mechanism of action is to bind reversibly to all subtypes of muscarinic receptors (M1-M5) without eliciting an intracellular response.[5] By occupying the receptor's binding site, atropine prevents acetylcholine or other muscarinic agonists from binding and activating the receptor.[5][7] This blockade effectively inhibits all parasympathetic nervous system responses mediated by these receptors.[7][8]
The competitive nature of this antagonism is a key feature. It means that the blockade can be overcome by increasing the concentration of the agonist. This dynamic relationship forms the basis of the quantitative experiments described later in this guide.
Part 2: The Underlying Signaling Cascade
When a muscarinic agonist like 2-(Methylamino)ethyl acetate binds to its receptor on a target cell (e.g., a smooth muscle cell), it initiates a cascade of intracellular events. For many smooth muscle tissues, the predominant receptor subtype is the M3 muscarinic receptor, which couples to the Gq G-protein.
The activation sequence is as follows:
-
Agonist Binding: 2-(Methylamino)ethyl acetate binds to the M3 receptor.
-
G-Protein Activation: The receptor activates the Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response: The elevated cytosolic Ca2+ concentration leads to the activation of contractile proteins, resulting in smooth muscle contraction.
Atropine intervenes at the very first step by blocking the receptor, thereby preventing the entire downstream cascade from being initiated.
Caption: Muscarinic M3 receptor signaling pathway and points of action.
Part 3: Experimental Design for Demonstrating Competitive Antagonism
To empirically validate and quantify the blocking effect of atropine on 2-(Methylamino)ethyl acetate-induced responses, a classic pharmacological approach using an in vitro isolated tissue preparation is employed. The guinea pig ileum is an ideal model system due to its high expression of M3 muscarinic receptors and its robust contractile responses to cholinergic agonists.
Experimental Workflow
The experiment is designed to first establish a baseline response to the agonist and then to measure how that response is altered in the presence of fixed concentrations of the antagonist.
Caption: Workflow for quantifying competitive antagonism in an isolated organ bath.
Detailed Experimental Protocol
1. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a section of the terminal ileum and place it in pre-gassed (95% O2, 5% CO2) Tyrode's physiological salt solution.
-
Carefully remove the mesenteric attachment and flush the lumen to remove contents.
-
Cut segments of 2-3 cm in length for mounting.
Causality: Tyrode's solution provides an isotonic, nutrient-rich environment with a stable pH (when gassed with carbogen) to maintain tissue viability ex vivo.
2. Organ Bath Setup:
-
Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes.
Causality: The 37°C temperature mimics physiological conditions. Carbogen maintains oxygenation and pH. The resting tension ensures that contractions can be measured with optimal sensitivity. The equilibration period allows the tissue to stabilize and recover from the isolation procedure.
3. Generating Concentration-Response Curves (CRCs):
-
Control CRC: After equilibration, add 2-(Methylamino)ethyl acetate to the organ bath in a cumulative, logarithmic fashion (e.g., from 1 nM to 100 µM). Allow the response to each concentration to plateau before adding the next. Record the maximum contraction.
-
Washout: Thoroughly wash the tissue with fresh Tyrode's solution until the tension returns to the baseline.
-
Antagonist Incubation: Introduce a fixed concentration of atropine (e.g., 1 nM) into the bath and allow it to incubate with the tissue for a pre-determined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second CRC: In the continued presence of atropine, repeat the cumulative addition of 2-(Methylamino)ethyl acetate and record the contractile responses.
-
Repeat the washout, incubation, and CRC generation for progressively higher concentrations of atropine (e.g., 10 nM, 100 nM).
Causality: A cumulative CRC is efficient and demonstrates the full range of the agonist's effect, from threshold to maximal response. The incubation period for atropine is crucial to ensure it has fully bound to the receptors before the agonist is re-introduced.
Part 4: Data Presentation and Quantitative Analysis
The data from the force transducer should be normalized, typically by expressing each contraction as a percentage of the maximum response obtained in the control CRC.
Comparative Data Summary
The primary observation in competitive antagonism is a rightward, parallel shift in the agonist's concentration-response curve with no reduction in the maximal response.[9]
| Atropine Conc. (nM) | Agonist EC50 (nM) | Maximum Response (% of Control) |
| 0 (Control) | 85 | 100% |
| 1 | 750 | 99.5% |
| 10 | 8100 | 101.2% |
| 100 | 83500 | 99.8% |
| EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect. |
Schild Analysis for Quantifying Antagonism
To rigorously confirm competitive antagonism and quantify the potency of atropine, a Schild analysis is performed. This method provides a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
-
Calculate the Dose Ratio (DR): For each concentration of atropine used, calculate the dose ratio. DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.
-
Interpret the Plot: For a true competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1.0. The point where this line intercepts the x-axis is the pA2 value.
| Atropine Conc. [B] (M) | -log[B] | Dose Ratio (DR) | log(DR-1) |
| 1 x 10⁻⁹ | 9.0 | 8.82 | 0.89 |
| 1 x 10⁻⁸ | 8.0 | 95.29 | 1.97 |
| 1 x 10⁻⁷ | 7.0 | 982.35 | 2.99 |
A linear regression of this data would yield a slope of approximately 1.0 and an x-intercept (pA2 value) of approximately 9.0.
A pA2 value of 9.0 indicates that atropine is a very potent antagonist at this receptor, and a slope of 1.0 provides strong evidence that its mechanism is competitive.
Conclusion
The experimental framework detailed in this guide provides a robust and self-validating system for characterizing the interaction between 2-(Methylamino)ethyl acetate and atropine. The expected results—a parallel, rightward shift of the agonist dose-response curve with no depression of the maximum response, and a Schild plot yielding a linear relationship with a slope of unity—would provide conclusive evidence that 2-(Methylamino)ethyl acetate acts as a muscarinic receptor agonist and that atropine blocks its effects through a mechanism of competitive antagonism. This methodology is a cornerstone of receptor pharmacology and is essential for the characterization of novel agonists and antagonists in drug discovery and development.
References
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Muscarinic Antagonists - WisTech Open. Available from: [Link]
-
What is the mechanism of Atropine Sulfate? - Patsnap Synapse. Available from: [Link]
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Muscarinic antagonist - Wikipedia . Available from: [Link]
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Atropine (Muscarinic Receptor Antagonist) - CV Pharmacology . Available from: [Link]
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Atropine - Wikipedia . Available from: [Link]
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Muscarinic Antagonists – Nursing Pharmacology - BCcampus Pressbooks . Available from: [Link]
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Atropine - StatPearls - NCBI Bookshelf - NIH . Available from: [Link]
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Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC . Available from: [Link]
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Muscarinic Receptor Agonists and Antagonists - MDPI . Available from: [Link]
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Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed . Available from: [Link]
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2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem - NIH . Available from: [Link]
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Acetylcholine - Wikipedia . Available from: [Link]
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- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Melting Point & Purity for Pyridine Carboxylic Acids: A Case Study on 4-(Methylamino)picolinic Acid
In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. The identity, purity, and physical properties of a compound underpin the reliability of experimental data and the ultimate safety and efficacy of a potential therapeutic. This guide delves into the critical aspects of melting point determination and purity standards, using 4-(Methylamino)picolinic acid as a central case study.
A crucial starting point for any chemical investigation is its Chemical Abstracts Service (CAS) number. However, the provided identifier, CAS 4527-98-4, presents an immediate challenge as it is not readily found in major chemical databases. This ambiguity underscores a vital lesson in chemical procurement and research: the necessity of verifying identifiers. In our investigation, we identified a closely related and structurally confirmed compound, 4-(Methylamino)picolinic acid (CAS 872696-24-7) [1], which will serve as our model for discussing the principles of physical characterization and purity assessment. This compound belongs to the picolinic acid family, derivatives of which are explored for various therapeutic applications[2][3].
Part 1: The Foundational Role of Melting Point in Purity Assessment
The melting point of a crystalline solid is a fundamental physical property. For a pure substance, melting occurs over a very narrow temperature range. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a simple yet powerful initial assessment of a compound's purity.
Comparative Analysis of Melting Point Determination Techniques
Two prevalent methods for determining melting point are the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Capillary Melting Point | Visual observation of the temperature range over which a small sample in a capillary tube melts.[4][5][6] | Cost-effective, simple to perform, provides a direct visual confirmation.[4] | Subjective, requires careful control of heating rate, less precise than DSC.[7] | Routine identification, teaching laboratories, preliminary purity checks. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] The melting process results in an endothermic peak. | Highly accurate and reproducible, provides quantitative data on purity, enthalpy of fusion, and can detect polymorphism.[8][10][11] | Higher initial equipment cost, requires more complex data analysis. | Pharmaceutical quality control, materials science, detailed thermal analysis.[9] |
Experimental Protocol 1: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range using a digital capillary apparatus.
Objective: To determine the melting range of a sample of 4-(Methylamino)picolinic acid.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Grind a small amount of the crystalline sample into a fine powder.[4][5]
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[5][6]
-
Invert the tube and tap it gently to pack the sample into the sealed end. The final packed height should be 2-3 mm to ensure uniform heating.[5][7]
-
-
Instrument Setup and Measurement:
-
Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point.
-
For an initial, rapid determination, use a heating rate of 10-20°C per minute to find an approximate melting range.[7]
-
Allow the apparatus to cool. For an accurate measurement, prepare a new sample and set the heating rate to a slow 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[5][7]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (onset of melting).[5]
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).[5][12]
-
The recorded values constitute the melting range. For a pure compound, this range should be narrow (typically < 2°C).
-
Part 2: Advanced Purity Determination with Differential Scanning Calorimetry (DSC)
For pharmaceutical applications, a more quantitative and sensitive method for purity determination is often required. DSC is an instrumental technique that can provide a highly accurate purity value based on the Van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[10]
The Science Behind DSC Purity Analysis
The DSC instrument measures the heat absorbed by the sample during melting. This thermal event is recorded as a peak on a thermogram.[8] The shape of this peak is directly influenced by the presence of impurities. A pure compound will exhibit a sharp, symmetrical melting peak. Impurities broaden this peak and shift it to a lower temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated, often automatically by the instrument's software.[10]
Experimental Protocol 2: Purity Determination by DSC
Objective: To quantitatively determine the purity of a 4-(Methylamino)picolinic acid sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
-
Measurement:
-
Equilibrate the sample at a temperature well below the expected melting point.
-
Heat the sample at a slow, constant rate, typically 0.5-2°C per minute, through the melting transition.[10] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, a key assumption of the Van't Hoff equation.
-
The measurement should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Analysis:
-
The instrument's software will integrate the melting peak to determine the enthalpy of fusion (ΔHfus) and analyze the peak shape to calculate the molar purity.[10]
-
The analysis is based on the principle that the instantaneous sample temperature is linearly related to the reciprocal of the fraction melted (1/F).[10]
-
Part 3: Navigating Purity Standards in Drug Development
The purity of an Active Pharmaceutical Ingredient (API) is not an arbitrary value; it is governed by stringent international standards to ensure patient safety. The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies.[13]
Key ICH Guidelines for Impurities
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline classifies impurities into organic, inorganic, and residual solvents.[13][14] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[13][14]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.[14]
-
The Role of Pharmacopeias
The United States Pharmacopeia (USP) provides official standards for medicines and other articles.[12] USP General Chapter <741> details the procedures for melting range determination, specifying apparatus requirements and methodologies.[15][16] Adherence to these pharmacopeial standards is essential for compounds intended for pharmaceutical use.
Workflow for Purity Verification
The following diagram illustrates a typical workflow for the characterization and purity verification of a new chemical entity like 4-(Methylamino)picolinic acid in a research and development setting.
Caption: Conceptual Diagram of Melting Point Depression.
Conclusion
The determination of melting point and the rigorous assessment of purity are indispensable practices in the chemical and pharmaceutical sciences. While a simple capillary melting point provides a rapid and valuable qualitative measure, techniques like DSC offer the quantitative accuracy required for regulatory scrutiny and ensuring the integrity of research data. Adherence to established standards, such as those outlined by the ICH and USP, is not merely a procedural formality but a cornerstone of scientific validity and patient safety. The initial ambiguity surrounding CAS 4527-98-4 serves as a potent reminder for researchers to exercise due diligence in confirming the identity of their starting materials, a foundational step upon which all subsequent experimental work is built.
References
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- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.
- Melting Point Apparatus Guidelines. (2010, May 3).
- Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
- Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate.
- Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek.
- USP 741 Melting Point or Range. Scribd.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Melting point determination.
- Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
- General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com.
- 872696-24-7|4-(Methylamino)picolinic acid|BLD Pharm.
- Picolinic acid. Wikipedia.
- 4-Aminopicolinic acid. CymitQuimica.
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Safety Operating Guide
Personal protective equipment for handling 2-(Methylamino)ethyl acetate hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 2-(Methylamino)ethyl acetate hydrochloride in a laboratory setting. By integrating procedural guidance with the rationale behind each safety measure, this document aims to be your preferred resource, fostering a culture of safety and scientific integrity.
Hazard Analysis and Risk Assessment
While specific toxicological data for 2-(Methylamino)ethyl acetate hydrochloride is not extensively documented, a thorough risk assessment can be conducted by examining analogous compounds, such as other amine hydrochlorides and esters.[1][2] Compounds of this class should be handled with care, assuming they may possess properties of skin and eye irritation, and could be harmful if inhaled or ingested.[3][4]
Assumed Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | May be harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | [1] |
| Respiratory Sensitization | May cause respiratory irritation. | [1] |
It is imperative to treat this compound as a substance with unknown toxicological properties and to apply the highest standard of safety protocols.[2]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is worn, engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, reconstitution, and handling of 2-(Methylamino)ethyl acetate hydrochloride must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of any fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles are required at all times when handling the compound.[6] For procedures with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[1]
-
Rationale: This combination protects against splashes and any unforeseen reactions, safeguarding vision from irreversible damage.[7]
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to double-check the manufacturer's compatibility data for the specific solvent being used. Always double-glove when handling the pure solid or concentrated solutions.[1] Discard gloves immediately if they become contaminated and wash hands thoroughly.[6]
-
Full Coverage: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills.
-
-
Respiratory Protection:
-
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.[1]
-
Safe Handling and Operations Workflow
A systematic approach to handling ensures safety from receipt of the chemical to its final disposal.
Workflow Diagram: From Receipt to Disposal
Caption: Workflow for handling 2-(Methylamino)ethyl acetate hydrochloride.
Step-by-Step Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[8]
-
Ensure the container is tightly sealed.[9]
Handling and Use:
-
Transport the chemical in a secondary container.
-
Perform all manipulations within a chemical fume hood.[8]
-
To avoid generating dust, handle the solid material carefully.
-
When dissolving, add the solid to the solvent slowly.
-
Keep containers closed when not in use.[6]
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[6]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Label the waste container and dispose of it according to institutional guidelines.[5]
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
All waste containing 2-(Methylamino)ethyl acetate hydrochloride must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[10]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label on the container before disposing of it in the regular trash or as directed by your institution.[5][11]
By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring both personal safety and the integrity of your scientific work.
References
- Cole-Parmer. (2005). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. Ethyl acetate - Safety Data Sheet.
- CDH Fine Chemical. 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.
- BenchChem. (2025). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Diethylaminoethylchloride hydrochloride.
- Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate.
- University of Pittsburgh. (2017). Empty Chemical Container Disposal.
- Combi-Blocks, Inc. (2023). SH-5869 p.1 - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride.
- SolvChem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- NJ Department of Health. Ethyl Acetate - NJ.gov.
- Priority Haz. Waste Solvent Disposal.
- University of California, Santa Cruz. Standard Operating Procedure - Hydrochloric acid.
- BioTrading. ethyl acetate safety data sheet.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
